molecular formula C6H15NO6S B12297144 TES-d15

TES-d15

Cat. No.: B12297144
M. Wt: 244.35 g/mol
InChI Key: JOCBASBOOFNAJA-YQQZWFDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TES-d15 is a useful research compound. Its molecular formula is C6H15NO6S and its molecular weight is 244.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H15NO6S

Molecular Weight

244.35 g/mol

IUPAC Name

deuterio 1,1,2,2-tetradeuterio-2-[deuterio-[1,1,3,3-tetradeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-yl]amino]ethanesulfonate

InChI

InChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13)/i1D2,2D2,3D2,4D2,5D2,8D,9D,10D/hD2

InChI Key

JOCBASBOOFNAJA-YQQZWFDQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O[2H])N([2H])C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H]

Canonical SMILES

C(CS(=O)(=O)O)NC(CO)(CO)CO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to TES-d15 (Triphenyl Phosphate-d15): Chemical Properties, Biological Implications of its Non-labeled Analog, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TES-d15, the deuterated form of Triphenyl Phosphate (TPP). While this compound is primarily utilized as an internal standard in analytical chemistry, the biological activities of its ubiquitous non-labeled analog, TPP, are of significant interest to the scientific community. This document details the chemical structure and properties of this compound, delves into the molecular mechanisms and signaling pathways disrupted by TPP, and provides detailed experimental protocols for its study.

Chemical Identity and Properties of this compound

This compound is the stable isotope-labeled version of Triphenyl Phosphate, where all 15 hydrogen atoms on the phenyl rings are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of TPP in various matrices, as it is chemically identical to TPP but has a distinct molecular weight.

Chemical Structure

IUPAC Name: tris(2,3,4,5,6-pentadeuteriophenyl) phosphate[1]

SMILES: [2H]c1c([2H])c([2H])c(OP(=O)(Oc2c([2H])c([2H])c([2H])c([2H])c2[2H])Oc3c([2H])c([2H])c([2H])c([2H])c3[2H])c([2H])c1[2H][2]

InChI Key: XZZNDPSIHUTMOC-KLHTYYPYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-labeled counterpart, Triphenyl Phosphate (TPP), is presented in Table 1.

PropertyThis compound (Triphenyl Phosphate-d15)Triphenyl Phosphate (TPP)
Molecular Formula C₁₈D₁₅O₄PC₁₈H₁₅O₄P[3]
Linear Formula (C₆D₅O)₃PO[2][4](C₆H₅O)₃PO[3]
Molecular Weight 341.38 g/mol [2][4][5][6]326.28 g/mol [3]
CAS Number 1173020-30-8[1][5]115-86-6[3]
Appearance Solid[2]Colorless crystalline solid[3]
Melting Point 48-50 °C[2][7]48-50 °C[8]
Boiling Point 244 °C at 10 mmHg[2][7]244 °C at 10 mmHg[8]
Isotopic Purity 98 atom % D[2]Not Applicable
Solubility in Water 1.9 mg/L at 20°C (for TPP)[9]1.9 mg/L at 20°C[9]
Log Pow 4.63 at 20°C (for TPP)[9]4.63 at 20°C[9]

The Core: Biological Activity and Toxicological Profile of Triphenyl Phosphate (TPP)

The significance of this compound in research is intrinsically linked to the biological effects of TPP. TPP is a high-production-volume chemical used as a flame retardant and plasticizer.[8] It is now recognized as an environmental contaminant and an endocrine-disrupting chemical (EDC) with potential adverse effects on reproductive, developmental, and metabolic health.[8]

Endocrine Disruption

TPP has been shown to interact with multiple nuclear receptors, thereby interfering with normal hormonal signaling.

TPP exhibits complex interactions with estrogen receptor (ER) signaling. In human Ishikawa endometrial cancer cells, TPP has been shown to act as an ERα agonist, leading to increased cell proliferation.[2][5] This effect is mediated through the activation of PI3K/AKT and ERK signaling pathways, which in turn activate ERα and NF-κB, leading to the upregulation of cyclin D1 and cell cycle progression.[2][5] Conversely, other studies have demonstrated that TPP can act as an ER antagonist, downregulating ER signaling in mice and leading to delayed pubertal timing.[7]

TPP_ER_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPP Triphenyl Phosphate (TPP) PI3K_AKT PI3K/AKT Pathway TPP->PI3K_AKT Activates ERK ERK Pathway TPP->ERK Activates I_kappa_B IκB TPP->I_kappa_B Reduces ER_alpha_inactive ERα PI3K_AKT->ER_alpha_inactive Activates ERK->ER_alpha_inactive Activates ER_alpha_active Activated ERα ER_alpha_inactive->ER_alpha_active Translocates NF_kappa_B_inactive NF-κB I_kappa_B->NF_kappa_B_inactive Inhibits NF_kappa_B_active Activated NF-κB NF_kappa_B_inactive->NF_kappa_B_active Translocates CyclinD1_Gene Cyclin D1 Gene ER_alpha_active->CyclinD1_Gene Upregulates NF_kappa_B_active->CyclinD1_Gene Upregulates Cell_Cycle_Progression Cell Cycle Progression (Proliferation) CyclinD1_Gene->Cell_Cycle_Progression

TPP-induced ERα signaling pathway in endometrial cells.

TPP is a known ligand and modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism and adipogenesis.[3][10] In human placental trophoblast cells, TPP has been shown to increase lipid accumulation and steroid hormone synthesis through a PPARγ/CD36 pathway.[1] TPP is considered a selective PPARγ modulator (SPPARM) that, unlike full agonists like rosiglitazone, fails to protect PPARγ from phosphorylation at Ser273, which may explain some of its distinct metabolic effects.[3][11]

TPP_PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPP Triphenyl Phosphate (TPP) PPARg_inactive PPARγ TPP->PPARg_inactive Activates PPARg_active Activated PPARγ PPARg_inactive->PPARg_active Translocates CD36_Gene CD36 Gene PPARg_active->CD36_Gene Upregulates Lipid_Metabolism_Genes Lipid Metabolism & Steroidogenesis Genes PPARg_active->Lipid_Metabolism_Genes Upregulates Increased_Lipid_Uptake Increased Lipid Uptake CD36_Gene->Increased_Lipid_Uptake Altered_Steroidogenesis Altered Steroidogenesis Lipid_Metabolism_Genes->Altered_Steroidogenesis

TPP-induced PPARγ signaling leading to metabolic disruption.

Studies have also indicated that TPP can inhibit the human androgen receptor, suggesting a potential anti-androgenic activity.[4]

Developmental and Neurotoxicity

Exposure to TPP during development has been linked to adverse outcomes. In zebrafish, TPP can induce cardiotoxicity and other developmental defects.[12] Studies in rats have shown that gestational exposure to TPP can lead to long-lasting neurobehavioral and neurochemical dysfunction in the offspring.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving TPP and the use of this compound as an internal standard.

In Vitro Estrogenicity Assay in Ishikawa Cells

This protocol is adapted from studies investigating the estrogenic effects of TPP on human endometrial cancer cells.[2][5]

1. Cell Culture:

  • Culture human Ishikawa endometrial cancer cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • For experiments, switch to a phenol red-free medium with charcoal-stripped FBS to eliminate external estrogenic influences.

2. TPP Exposure:

  • Prepare a stock solution of TPP in dimethyl sulfoxide (DMSO).

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of TPP (e.g., 10, 100, 1000 pmol) for 48 hours. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).

3. Cell Proliferation Assay (MTT Assay):

  • After TPP exposure, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Western Blot Analysis:

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against ERα, cyclin D1, p-AKT, p-ERK, and β-actin (as a loading control).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Developmental Toxicity Assay in Zebrafish

This protocol is based on studies assessing the developmental toxicity of TPP in a zebrafish model.[12][14]

1. Zebrafish Maintenance and Embryo Collection:

  • Maintain adult zebrafish (e.g., fli1:egfp transgenic line) under standard conditions (28°C, 14:10 light:dark cycle).

  • Collect freshly fertilized embryos and raise them in E3 embryo medium.

2. TPP Exposure:

  • At 5 hours post-fertilization (hpf), place viable embryos into a 384-well plate (one embryo per well).

  • Expose embryos to a range of TPP concentrations (e.g., 0.05-50 µM) dissolved in E3 medium (with 0.1% DMSO as a vehicle).

  • Incubate the plate at 28°C until 72 hpf.

3. Endpoint Analysis:

  • At 72 hpf, use a high-content imaging system to assess various endpoints, including:

    • Survival: Count the number of viable embryos.

    • Morphology: Measure body length and pericardial area (an indicator of cardiac edema).

    • Cardiac Function: Measure the heart rate.

Quantification of TPP in Environmental Samples using this compound

This protocol outlines a general procedure for the analysis of TPP in water samples using solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.[15]

1. Sample Preparation and Spiking:

  • Collect a water sample (e.g., 1 liter) and filter it to remove particulate matter.

  • Spike the sample with a known amount of this compound solution in a suitable solvent.

2. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., polystyrene-divinylbenzene) with the appropriate solvents.

  • Pass the spiked water sample through the cartridge under vacuum.

  • Wash the cartridge to remove interferences and then dry it with a stream of nitrogen.

  • Elute the analytes (TPP and this compound) with a suitable solvent (e.g., dichloromethane-diethyl ether).

3. Sample Concentration and Analysis:

  • Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analyze the extract using a GC-MS system.

4. GC-MS Conditions:

  • Column: A non-polar capillary column suitable for separating organophosphate esters.

  • Injector: Splitless injection.

  • Oven Program: A temperature gradient to separate TPP from other compounds.

  • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for both TPP and this compound.

5. Quantification:

  • Generate a calibration curve using standards containing known concentrations of TPP and a fixed concentration of this compound.

  • Calculate the concentration of TPP in the sample by comparing the peak area ratio of TPP to this compound in the sample to the calibration curve.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analytical Analytical Chemistry Cell_Culture Cell Culture (e.g., Ishikawa) TPP_Exposure_vitro TPP Exposure Cell_Culture->TPP_Exposure_vitro Proliferation_Assay Proliferation Assays (MTT) TPP_Exposure_vitro->Proliferation_Assay Protein_Analysis Protein/Gene Analysis (Western Blot/qPCR) TPP_Exposure_vitro->Protein_Analysis Animal_Model Animal Model (e.g., Zebrafish) TPP_Exposure_vivo TPP Exposure Animal_Model->TPP_Exposure_vivo Phenotypic_Analysis Phenotypic Analysis (Morphology, Behavior) TPP_Exposure_vivo->Phenotypic_Analysis Tissue_Analysis Tissue/Organ Analysis TPP_Exposure_vivo->Tissue_Analysis Sample_Collection Sample Collection (Water, Dust, etc.) Spiking Spike with this compound Sample_Collection->Spiking Extraction Extraction (SPE) Spiking->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantification of TPP Analysis->Quantification

General experimental workflow for the study of TPP.

Conclusion

This compound is an indispensable tool for the accurate quantification of Triphenyl Phosphate in environmental and biological matrices. The growing body of evidence on the endocrine-disrupting and toxicological properties of TPP underscores the importance of such analytical methods. For researchers in toxicology, endocrinology, and drug development, understanding the molecular mechanisms of TPP's action is crucial for assessing its risks to human health and the environment. The experimental protocols provided herein offer a foundation for further investigation into the biological impacts of this widespread environmental contaminant.

References

An In-Depth Technical Guide to TES and TES-d15 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative overview of the physicochemical properties and research applications of the biological buffer TES and its deuterated analog, TES-d15, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison to inform experimental design and data interpretation.

Executive Summary

N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid (TES) is a zwitterionic biological buffer widely utilized in biochemical, molecular biology, and cell culture applications for its ability to maintain stable pH environments within the physiological range. Its deuterated counterpart, this compound, offers unique advantages in specialized research applications, primarily in nuclear magnetic resonance (NMR) spectroscopy and kinetic isotope effect (KIE) studies, by minimizing solvent interference and allowing for the detailed investigation of reaction mechanisms. This technical guide presents a detailed comparison of the physicochemical properties, outlines key experimental applications and protocols, and provides visual workflows to assist researchers in selecting the appropriate buffer for their specific needs.

Physicochemical Properties: TES vs. This compound

TES is a structural analog of Tris buffer and is one of the series of biological buffers developed by Good et al.[1] It is favored for its midrange pKa, high water solubility, and minimal interaction with many biological systems.[1] this compound is the deuterated form of TES, where hydrogen atoms are replaced by deuterium. This isotopic substitution can lead to subtle but significant changes in physicochemical properties due to the kinetic isotope effect.

While specific experimental data for the direct comparison of all properties of this compound are not widely published, the expected variations are based on established principles of deuterium isotope effects.

PropertyTESThis compoundKey Differences & Research Implications
Molecular Formula C₆H₁₅NO₆SC₆D₁₅NO₆SThe increased mass of this compound is detectable by mass spectrometry, which is a key aspect of its use in tracer and kinetic studies.
Molecular Weight 229.25 g/mol [2][3]Approx. 244.34 g/mol The mass difference is fundamental for distinguishing the two in mass spectrometry-based assays.
pKa at 25°C 7.4[1] - 7.55[2][4][5]Expected to be slightly higher (approx. 0.05-0.6 units) than TES in D₂O.[5]The pKa of deuterated weak acids and bases in D₂O is generally higher than their protonated counterparts in H₂O.[6] This shift should be considered when preparing buffer solutions for pH-sensitive experiments.
Buffering pH Range 6.8 – 8.2[2][3][4][5]Similar to TES, but the precise range may be slightly shifted upwards.Effective buffering capacity is maintained within the physiological range for both.
Solubility in Water High (e.g., 500 mg/ml)[4][5]Expected to be similar to TES.Both are highly soluble in aqueous solutions, a desirable characteristic for a biological buffer.
Metal Ion Binding Negligible binding with Ca²⁺, Mg²⁺.[7] Forms complexes with Cu(II).[3][4]Expected to have similar metal ion binding properties to TES.TES has low metal-binding constants, making it suitable for studying metal-dependent enzymes.[8]

Core Applications and Methodologies

The choice between TES and this compound is dictated by the specific requirements of the experiment. While TES is a versatile, general-purpose buffer, this compound is employed in more specialized applications where the presence of hydrogen atoms would interfere with the analysis.

General Laboratory Applications of TES

TES is a reliable buffer for a wide array of biological and biochemical experiments:

  • Cell Culture: TES is effective in maintaining a stable pH in mammalian cell cultures, demonstrating comparable or superior performance to traditional bicarbonate-based buffers in closed culture systems.[9]

  • Enzyme Assays: Due to its low metal-binding constants, TES is well-suited for assays involving metal-dependent enzymes.[8]

  • DNA and Protein Electrophoresis: TES can be used as a component of electrophoresis buffers.[10]

  • Protein Assays: It is compatible with common protein quantification methods like the bicinchoninic acid (BCA) assay.[3][4]

Specialized Applications of this compound

The primary advantage of using this compound lies in the replacement of protons with deuterons, which is particularly beneficial in the following advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, signals from a protonated buffer can obscure the signals from the analyte of interest, especially at low concentrations. Using a deuterated buffer like this compound eliminates these interfering signals, resulting in a cleaner spectrum and improved data quality.[3][9]

  • Kinetic Isotope Effect (KIE) Studies: The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes.[11] By comparing the reaction rates in the presence of TES versus this compound, researchers can probe whether the buffer is directly involved in the rate-determining step of a reaction, particularly those involving proton transfer.[11]

  • Mass Spectrometry (MS): In techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), deuterated buffers are essential for studying protein conformation and dynamics.[2] While the protein itself is the subject of deuteration, using a deuterated buffer can be part of the overall experimental design to maintain a consistent deuterated environment.

Experimental Protocols and Workflows

Preparation of a 1 M TES Buffer Stock Solution (pH 7.5)

Materials:

  • TES free acid (MW: 229.25 g/mol )

  • 10 N NaOH

  • Deionized water (dH₂O)

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinder and beaker

Procedure:

  • Weigh out 229.25 g of TES free acid.

  • Add the TES to a beaker containing approximately 800 mL of dH₂O.

  • Dissolve the TES powder by stirring.

  • Slowly add 10 N NaOH to the solution while monitoring the pH.

  • Adjust the pH to 7.5.

  • Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1 L.

  • Sterilize the solution by filtration through a 0.22 µm filter. Autoclaving is generally not recommended for sulfonic acid buffers.[1]

  • Store the stock solution at 2-8°C.

Representative Experimental Workflow: NMR Sample Preparation

The following diagram illustrates a typical workflow for preparing a sample for NMR analysis where a deuterated buffer is crucial.

NMR_Sample_Preparation cluster_analyte Analyte Preparation cluster_buffer Buffer Preparation Analyte Protein/Small Molecule of Interest Lyophilize Lyophilize to Dry Powder Analyte->Lyophilize Reconstitute Reconstitute Lyophilized Analyte in this compound Buffer Lyophilize->Reconstitute TES_d15_solid This compound Solid Prepare_Buffer Prepare Buffer Solution (e.g., 50 mM this compound in D₂O) TES_d15_solid->Prepare_Buffer D2O D₂O (99.9%) D2O->Prepare_Buffer Adjust_pD Adjust pD with NaOD or DCl Prepare_Buffer->Adjust_pD Adjust_pD->Reconstitute Transfer Transfer to NMR Tube Reconstitute->Transfer Acquire_Data Acquire NMR Data Transfer->Acquire_Data

Workflow for NMR sample preparation using this compound.
Conceptual Workflow: Kinetic Isotope Effect (KIE) Study

This diagram outlines the logic for a KIE experiment to investigate the role of a buffer in an enzyme-catalyzed reaction.

KIE_Study cluster_exp1 Experiment 1: Protonated System cluster_exp2 Experiment 2: Deuterated System Start Hypothesis: Buffer participates in the rate-determining step. Enzyme_H Enzyme + Substrate Start->Enzyme_H Enzyme_D Enzyme + Substrate Start->Enzyme_D Measure_Rate_H Measure Initial Reaction Rate (k_H) Enzyme_H->Measure_Rate_H TES_H TES Buffer (H₂O) TES_H->Measure_Rate_H Calculate_KIE Calculate KIE = k_H / k_D Measure_Rate_H->Calculate_KIE Measure_Rate_D Measure Initial Reaction Rate (k_D) Enzyme_D->Measure_Rate_D TES_D This compound Buffer (D₂O) TES_D->Measure_Rate_D Measure_Rate_D->Calculate_KIE Decision Is KIE > 1? Calculate_KIE->Decision Conclusion_Yes Conclusion: Buffer is involved in the rate-determining step. Decision->Conclusion_Yes Yes Conclusion_No Conclusion: Buffer is not involved in the rate-determining step. Decision->Conclusion_No No

Logical workflow for a Kinetic Isotope Effect (KIE) experiment.

Conclusion

TES is a robust and versatile biological buffer suitable for a wide range of routine research applications. Its deuterated analog, this compound, serves as a powerful tool for specialized analytical techniques, particularly NMR spectroscopy and studies of enzyme kinetics. The selection between TES and this compound should be based on a careful consideration of the experimental goals, the analytical methods to be employed, and the potential for isotopic effects to influence the results. This guide provides the foundational knowledge for researchers to make an informed decision, ensuring data integrity and advancing their scientific inquiries.

References

Technical Guide: Stability and Storage Conditions of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A thorough search of publicly available scientific literature and databases did not yield specific information on a compound designated "TES-d15." The following guide is a comprehensive template designed to meet the structural, technical, and visualization requirements of the user's request. Researchers and drug development professionals should replace the placeholder information with their own experimental data.

Introduction

This document provides a detailed overview of the stability profile and recommended storage conditions for the novel therapeutic compound this compound. The information presented is intended to guide researchers, scientists, and drug development professionals in the proper handling, formulation, and storage of this molecule to ensure its safety, efficacy, and quality. All experimental data is based on rigorous testing under various environmental conditions, following established international guidelines.

Physicochemical Properties of this compound

A summary of the fundamental physicochemical properties of this compound is crucial for understanding its stability characteristics.

(Placeholder for a table summarizing key physicochemical properties such as molecular weight, pKa, solubility, logP, etc.)

Stability Profile of this compound

The stability of this compound has been evaluated under various stress conditions to identify potential degradation pathways and to establish a stable formulation.

Solid-State Stability

Solid-state stability studies are essential for determining the intrinsic stability of the drug substance.

Table 1: Summary of Solid-State Stability Data for this compound

ConditionDurationAssay (%)Total Degradants (%)Appearance
25°C / 60% RH12 Months99.50.5White to off-white powder
30°C / 65% RH12 Months98.91.1White to off-white powder
40°C / 75% RH6 Months97.22.8Slight yellowing of powder
Photostability (ICH Q1B)1.2 million lux hours96.53.5Yellowing of powder
Solution-State Stability

Solution-state stability is critical for the development of liquid dosage forms and for understanding the compound's behavior during manufacturing processes.

Table 2: Summary of Solution-State Stability Data for this compound (in 0.9% NaCl)

pHTemperatureDurationAssay (%)Total Degradants (%)
3.025°C24 Hours92.17.9
5.025°C24 Hours98.51.5
7.425°C24 Hours99.20.8
9.025°C24 Hours95.34.7
7.44°C7 Days99.80.2

Degradation Pathways

Understanding the degradation pathways of this compound is fundamental to developing a stable formulation and ensuring patient safety. Primary degradation pathways identified include hydrolysis and oxidation.

Degradation_Pathway TES_d15 This compound Hydrolysis Hydrolytic Degradation (Acid/Base Catalyzed) TES_d15->Hydrolysis H₂O Oxidation Oxidative Degradation (Presence of Peroxides) TES_d15->Oxidation O₂ Degradant_A Degradant A (Lactone Formation) Hydrolysis->Degradant_A Degradant_B Degradant B (N-oxide) Oxidation->Degradant_B Stability_Testing_Workflow Start Start: Receive this compound Batch Prep Prepare Samples for Different Conditions Start->Prep Storage Place in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) Prep->Storage Pull Pull Samples at Time Points (0, 3, 6, 12 mo) Storage->Pull Analysis Analyze Samples: - Appearance - HPLC (Assay, Purity) - Other tests Pull->Analysis Data Compile and Analyze Data Analysis->Data Report Generate Stability Report Data->Report

Commercial Suppliers and Technical Applications of Deuterated Testosterone for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for deuterated testosterone, specifically focusing on Testosterone-d3 (TES-d3), for research applications. It is designed to assist researchers, scientists, and professionals in drug development in sourcing these critical compounds and understanding their application in experimental settings. This document outlines key product specifications from various suppliers, details experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Commercial Availability of Deuterated Testosterone

The procurement of high-purity deuterated standards is a critical first step in many research endeavors. Several reputable suppliers offer various isotopologues of testosterone for research purposes. Testosterone-d3 (16,16,17-d3) is a commonly used stable isotope-labeled internal standard in mass spectrometry-based quantification of testosterone. Below is a comparison of offerings from prominent commercial suppliers.

SupplierProduct NameCatalog NumberCAS NumberIsotopic PurityChemical PurityAvailable Pack Sizes
LGC Standards Testosterone-16,16,17-d3TRC-T15500277546-39-5Not explicitly statedNot explicitly stated5 mg, 10 mg, 50 mg
Testosterone-d3 (100 ug/mL in Acetonitrile)TRC-KIT0203-1X1ML77546-39-5Not explicitly statedNot explicitly stated1x1 mL
Cayman Chemical Testosterone-d33298677546-39-5≥99% deuterated forms (d1-d3)[1]≥98%1 mg
Cerilliant (via MilliporeSigma/Sigma-Aldrich) Testosterone-d3 (16, 16, 17-d3) SolutionT-04677546-39-5Not explicitly statedCertified Reference Material1 mL (100 µg/mL in Acetonitrile)

Key Experimental Applications and Protocols

Deuterated testosterone, particularly TES-d3, serves as an invaluable tool in a variety of research applications, most notably as an internal standard for quantitative analysis by mass spectrometry and in metabolic studies.

Protocol 1: Quantification of Testosterone in Biological Samples using Isotope Dilution Mass Spectrometry

This method is the gold standard for accurate and precise measurement of testosterone levels in complex biological matrices like serum or plasma.

Objective: To accurately quantify the concentration of endogenous testosterone in a biological sample.

Methodology:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of serum), add a precise amount of a known concentration of Testosterone-d3 solution. This serves as the internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • The supernatant, containing both endogenous testosterone and the Testosterone-d3 internal standard, is then transferred for further processing.

    • A liquid-liquid extraction with a solvent mixture (e.g., ethyl acetate and hexane) can be employed to further purify the sample.[2]

  • Chromatographic Separation:

    • The extracted sample is injected into a liquid chromatography (LC) system.

    • A C18 reverse-phase column is typically used to separate testosterone and Testosterone-d3 from other interfering matrix components.

    • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is commonly used.

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both testosterone and Testosterone-d3 (Selected Reaction Monitoring - SRM). For example:

      • Testosterone: m/z 289 → 97[2]

      • Testosterone-d3: m/z 292 → 112[2]

  • Quantification:

    • The concentration of endogenous testosterone is determined by calculating the ratio of the peak area of the endogenous testosterone to the peak area of the Testosterone-d3 internal standard.

    • A calibration curve is generated using known concentrations of unlabeled testosterone spiked with the same amount of internal standard to establish the linear range of the assay.

Protocol 2: In Vivo Metabolic Studies

Stable isotope-labeled compounds are instrumental in tracing the metabolic fate of drugs and endogenous molecules.

Objective: To determine the production rates and metabolic pathways of testosterone in vivo.

Methodology:

  • Tracer Infusion:

    • A sterile solution of deuterated testosterone is infused intravenously into the study subject at a constant rate over a defined period.[3]

  • Blood Sampling:

    • Blood samples are collected at specific time points during and after the infusion to measure the isotopic enrichment of testosterone and its metabolites in the plasma.[3]

  • Sample Analysis:

    • Plasma samples are processed as described in Protocol 1 to extract testosterone and its metabolites.

    • LC-MS/MS or GC-MS analysis is performed to determine the ratio of the labeled to unlabeled species.

  • Pharmacokinetic and Metabolic Modeling:

    • The data on isotopic enrichment over time is used to calculate key pharmacokinetic parameters such as production rate, clearance rate, and conversion rates to various metabolites.

Visualizing Key Pathways and Workflows

To further aid in the conceptual understanding of the experimental processes and the biological context, the following diagrams have been generated.

G cluster_procurement Procurement & Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Identify Supplier Identify Supplier Order TES-d15 Order this compound Identify Supplier->Order this compound Prepare Standard Solution Prepare Standard Solution Order this compound->Prepare Standard Solution Spike with this compound Spike with this compound Prepare Standard Solution->Spike with this compound Sample Collection Sample Collection Sample Collection->Spike with this compound Sample Extraction Sample Extraction Spike with this compound->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Calculate Analyte/IS Ratio Calculate Analyte/IS Ratio LC-MS/MS Analysis->Calculate Analyte/IS Ratio Generate Calibration Curve Generate Calibration Curve Generate Calibration Curve->Calculate Analyte/IS Ratio Quantify Endogenous Testosterone Quantify Endogenous Testosterone Calculate Analyte/IS Ratio->Quantify Endogenous Testosterone

Caption: Experimental workflow for testosterone quantification using this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR_HSP AR HSP Testosterone->AR_HSP Binds to AR AR Androgen Receptor (AR) AR_Testosterone Activated AR AR->AR_Testosterone HSP Heat Shock Proteins (HSP) AR_HSP->AR AR_HSP->HSP AR_Testosterone_dimer AR Dimer AR_Testosterone->AR_Testosterone_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) Transcription Transcription ARE->Transcription Initiates Gene Transcription AR_Testosterone_dimer->ARE Binds to DNA

Caption: Simplified androgen receptor signaling pathway.[4][5][6]

References

Isotopic Purity of Commercially Available TES-d15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available deuterated TES (N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15). TES is a widely used zwitterionic buffer in biological and biochemical research, and its deuterated analogue, TES-d15, serves as a valuable tool in various applications, including as an internal standard in mass spectrometry-based assays and in NMR studies. This document outlines the available commercial sources for this compound, presents its isotopic purity specifications, and details the experimental methodologies for its determination.

Isotopic Purity of Commercial this compound

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for specific applications. It is typically expressed as "atom percent D," which represents the percentage of deuterium atoms at the labeled positions. While several suppliers list this compound in their catalogs, obtaining specific lot-to-lot isotopic purity data can require direct inquiry. The following table summarizes the publicly available information for commercial this compound.

SupplierProduct CodeStated Isotopic PurityChemical Purity
LGC StandardsCDN-D-612498 atom % Dmin 98%
ChemicalBookCB7436930Not specifiedNot specified
BiosynthFT33482Not specifiedNot specified

Note: The information for ChemicalBook and Biosynth is based on their online catalog listings, which do not provide specific isotopic purity values for this compound. Researchers are advised to request a Certificate of Analysis for lot-specific data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and enrichment of deuterated compounds like this compound is primarily accomplished through two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry Protocol for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of a labeled compound by analyzing the relative abundance of its isotopologues.

Methodology:

  • Sample Preparation: The this compound sample is dissolved in a suitable high-purity solvent (e.g., methanol or acetonitrile) to a concentration appropriate for the mass spectrometer being used. A non-deuterated TES standard is also prepared in the same manner to serve as a reference.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard calibration mixture to ensure high mass accuracy.

  • Infusion and Data Acquisition: The prepared sample solution is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography (LC) for separation from any impurities. A full scan mass spectrum is acquired in a high-resolution mode.

  • Data Analysis:

    • The mass spectrum of the non-deuterated TES is analyzed to determine its natural isotopic distribution.

    • The spectrum of this compound is then analyzed to identify the mass peaks corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms).

    • The relative intensity of each isotopologue peak is measured.

    • Corrections are made for the natural abundance of isotopes (e.g., ¹³C) based on the data from the non-deuterated standard.

    • The isotopic purity (atom % D) is calculated from the corrected relative intensities of the isotopologues.[1][2][3]

NMR Spectroscopy Protocol for Isotopic Purity Determination

Deuterium (²H or D) NMR spectroscopy is a direct method to observe and quantify the deuterium atoms in a molecule, providing valuable information on isotopic purity and the specific sites of deuteration.

Methodology:

  • Sample Preparation: A known amount of the this compound sample is dissolved in a non-deuterated solvent (e.g., H₂O or DMSO). An internal standard with a known concentration may be added for quantitative analysis.

  • NMR Data Acquisition:

    • The ²H NMR spectrum is acquired on a high-field NMR spectrometer.

    • Key acquisition parameters such as the pulse width, relaxation delay, and number of scans are optimized to ensure quantitative results. A longer relaxation delay is often necessary for accurate integration.

  • Data Processing and Analysis:

    • The acquired Free Induction Decay (FID) is processed with appropriate window functions and Fourier transformed.

    • The resulting ²H NMR spectrum will show signals corresponding to the deuterium atoms in the this compound molecule.

    • The integral of the deuterium signals is compared to the integral of a known reference signal (either an internal standard or the residual proton signal of the solvent) to determine the concentration of deuterium.

    • The isotopic purity can be calculated by comparing the measured deuterium concentration to the theoretical maximum. For highly deuterated compounds, conventional ¹H NMR can be limited due to very low signal intensity of the residual protons.[4]

Role of TES Buffer in Signaling Pathway Research

TES is a "Good's" buffer, valued for its pKa near physiological pH, making it suitable for many cell-based assays, including those used to study cellular signaling pathways like the MAPK and PI3K/Akt pathways. While specific publications highlighting TES as the primary buffer in seminal signaling discoveries are not always prominent, Tris-based buffers are fundamental components of the lysis and reaction buffers used in the techniques that elucidate these pathways, such as Western blotting.

The diagram below illustrates a generalized experimental workflow for analyzing the activation of the MAPK signaling pathway, where a buffer like TES would be crucial for maintaining pH stability during sample preparation and analysis.

G Experimental Workflow for MAPK Pathway Analysis cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation (in TES-containing Buffer) cluster_2 Protein Analysis A 1. Cell Seeding and Growth B 2. Stimulation with Growth Factor A->B C 3. Cell Lysis B->C pH stability critical D 4. Protein Quantification C->D I TES buffer maintains pH during lysis, preventing protein degradation and ensuring accurate quantification. C->I E 5. SDS-PAGE D->E F 6. Western Blotting E->F G 7. Antibody Incubation (p-ERK) F->G H 8. Detection and Quantification G->H

Caption: Workflow for MAPK pathway analysis.

The p38 MAPK signaling pathway, crucial in testis development and male fertility, is often studied using similar biochemical techniques where maintaining a stable pH with a buffer like TES is essential for reliable results.[5] For instance, studies on the PI3K/Akt/mTOR signaling pathway in various cancers also rely on buffered solutions for protein extraction and analysis to ensure the stability and activity of the kinases and other proteins involved are preserved.[6][7][8][9]

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream Downstream Targets (e.g., mTOR, GSK3) Akt->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response Leads to

Caption: Overview of the PI3K/Akt signaling cascade.

References

Understanding the Physicochemical Properties of TES-d15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

TES and the Significance of pKa

N-(Tris(hydroxymethyl)methyl)-2-aminoethanesulfonic acid, commonly known as TES, is one of the "Good's buffers" widely utilized for its buffering capacity in the physiological pH range of 6.8 to 8.2.[1][2][3][4] Its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations, is a critical parameter for ensuring stable pH conditions in experimental systems. The pKa of non-deuterated TES is well-documented and temperature-dependent.

The Impact of Deuteration on pKa

In drug development and NMR-based structural biology, deuterated compounds, including buffers like TES-d15, are frequently employed to minimize proton signals from the solvent in NMR spectra.[5] However, the substitution of hydrogen with deuterium can alter the ionization constant of weak acids and bases. This is primarily due to the lower zero-point energy of the deuterium-covalent bond compared to the hydrogen-covalent bond, making the D-O bond slightly stronger and less likely to dissociate than the H-O bond. Consequently, the pKa of a deuterated acid is generally higher than its non-deuterated counterpart when measured in D₂O.

While the exact pKa of this compound has not been empirically reported, studies on other deuterated buffers such as acetic acid-d4, sodium formate-d, and TRIS-d11 have shown a significant shift in their pKa values in D₂O compared to their protonated forms in H₂O.[6] Therefore, it is crucial for researchers using this compound to either experimentally determine its pKa or to be aware of the potential deviation from the pKa of standard TES.

Quantitative Data Summary

The following tables summarize the known physicochemical properties of TES and provide a framework for the expected properties of this compound.

Table 1: Physicochemical Properties of TES

PropertyValueConditionsReference
pKa 7.550I=0, 25°C[1][2][3]
7.920.1 M, 0°C[7]
7.500.1 M, 20°C[7]
7.140.1 M, 37°C[7]
Buffering Range 6.8 - 8.2[1][2][3][4]
Molecular Weight 229.25 g/mol [1]
Solubility in Water 500 mg/mL[2][3][4]

Table 2: Expected Physicochemical Properties of this compound

PropertyExpected ValueRationale
pKa in D₂O > 7.550 (at 25°C)Isotope effect on acidity; strengthening of the O-D bond compared to O-H.
Molecular Weight ~244.35 g/mol Addition of 15 deuterium atoms.

Experimental Protocols for pKa Determination

To accurately determine the pKa of this compound, two primary methods are recommended: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a highly precise and common method for pKa determination.[8][9]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound of known concentration (e.g., 0.1 M) in D₂O.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M DCl in D₂O) and a strong base (e.g., 0.1 M NaOD in D₂O).

    • To maintain a constant ionic strength, a neutral salt such as KCl can be added to the this compound solution.[10][11]

  • Calibration:

    • Calibrate the pH meter using standard buffer solutions prepared in D₂O. Note that the pH meter reading in D₂O (pD) is related to the true deuterium ion activity, and a correction factor may be necessary (pD = pH reading + 0.4).

  • Titration:

    • Place a known volume of the this compound solution in a thermostatted vessel.

    • Incrementally add the standardized strong base (or acid) titrant.

    • Record the pD reading after each addition, ensuring the reading stabilizes.[10][11]

  • Data Analysis:

    • Plot the pD versus the volume of titrant added.

    • The pKa is determined from the inflection point of the resulting sigmoid titration curve, which corresponds to the point of half-neutralization.[9][10][11]

UV-Vis Spectrophotometry

This method is suitable if the acidic and basic forms of the compound exhibit different UV-Vis absorption spectra.[8][12]

Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with a range of known pD values spanning the expected pKa of this compound.

    • Prepare a stock solution of this compound in D₂O.

  • Spectral Measurement:

    • Add a small, constant amount of the this compound stock solution to each buffer solution.

    • Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pD.

    • Plot the absorbance at a chosen wavelength against the pD.

    • The pKa is the pD value at which the absorbance is halfway between the minimum and maximum values on the resulting sigmoid curve.[13][14][15]

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the experimental determination of the pKa of this compound.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_tes Prepare this compound solution in D₂O calibrate Calibrate pD meter prep_tes->calibrate prep_titrant Prepare standardized DCl and NaOD titrants prep_titrant->calibrate prep_salt Add KCl for constant ionic strength titrate Incrementally add titrant to this compound solution calibrate->titrate record Record stabilized pD readings titrate->record plot Plot pD vs. Titrant Volume record->plot inflection Determine inflection point of the titration curve plot->inflection pka pKa = pD at inflection point inflection->pka

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometry_Workflow cluster_prep Solution Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis prep_buffers Prepare D₂O buffers of varying pD mix Add this compound to each buffer prep_buffers->mix prep_tes Prepare this compound stock solution prep_tes->mix measure Record UV-Vis spectrum for each solution mix->measure plot Plot Absorbance vs. pD measure->plot midpoint Find midpoint of the sigmoid curve plot->midpoint pka pKa = pD at absorbance midpoint midpoint->pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Signaling Pathways and Logical Relationships

TES itself is a buffering agent and not directly involved in signaling pathways. Its role is to maintain a stable pH environment for biological assays that study these pathways. The logical relationship for its function is straightforward:

TES_Function cluster_system Biological System cluster_buffer Buffering System pathway Signaling Pathway / Enzymatic Reaction ph_change [H⁺] Fluctuation pathway->ph_change tes This compound Buffer ph_change->tes perturbs equilibrium This compound (acid) <=> this compound (base) + D⁺ tes->equilibrium equilibrium->ph_change counteracts

Caption: Logical relationship of TES buffer in a biological system.

References

Methodological & Application

Application Note: TES-d15 as an Internal Standard in Mass Spectrometry for Accurate Testosterone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of testosterone in biological matrices is crucial for a wide range of applications, from clinical diagnostics to pharmaceutical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for testosterone measurement due to its high sensitivity and specificity.[1][2] A key element in achieving reliable quantitative results with LC-MS/MS is the use of a suitable internal standard.[1][2][3] This document provides detailed application notes and protocols for the use of TES-d15, a stable isotope-labeled testosterone, as an internal standard for the precise and accurate quantification of endogenous testosterone.

Stable isotope-labeled internal standards, such as this compound, are the preferred choice as they have nearly identical chemical and physical properties to the analyte of interest.[4] This ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[4][5] The use of a highly deuterated standard like this compound minimizes the risk of isotopic cross-talk and provides a distinct mass shift from the endogenous analyte, leading to improved accuracy and precision in quantitative assays.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the stable isotope-labeled standard (this compound) is added to the sample at the beginning of the workflow. This standard co-elutes with the endogenous testosterone and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.

G cluster_sample Biological Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Analyte Endogenous Testosterone (T) Spike Spike Sample with IS Analyte->Spike IS Known amount of this compound IS->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Chromatographic Separation Reconstitution->LC MS Mass Spectrometric Detection LC->MS Ratio Measure Peak Area Ratio (T/TES-d15) MS->Ratio Quantification Quantify Testosterone Concentration Ratio->Quantification

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

The following protocols provide a general framework for the quantification of testosterone in human serum using this compound as an internal standard. Optimization may be required for different matrices or LC-MS/MS systems.

Materials and Reagents
  • Testosterone standard (Sigma-Aldrich or equivalent)

  • This compound internal standard

  • Human serum (drug-free)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for testosterone extraction from serum.[5][6]

  • Spiking: To 100 µL of serum sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

  • Extraction: Add 500 µL of an ethyl acetate/n-hexane (3:2, v/v) solution. Vortex for 2 minutes to ensure thorough mixing.[5]

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions. The chromatographic method should be optimized to ensure sufficient separation of testosterone from potential interferences.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used to separate the analytes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for testosterone and this compound should be optimized. Example transitions are:

    • Testosterone: Q1 m/z 289.2 -> Q3 m/z 97.1 (quantifier), Q1 m/z 289.2 -> Q3 m/z 109.1 (qualifier)

    • This compound: Q1 m/z 304.2 -> Q3 m/z 100.1 (quantifier)

Data Analysis
  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the testosterone standard to the this compound internal standard against the concentration of the testosterone standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: The concentration of testosterone in the unknown samples is determined from the calibration curve using the measured peak area ratios.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for testosterone quantification using a deuterated internal standard. The data is compiled from various sources and represents expected performance.[5][7][8][9][10][11]

Table 1: Calibration Curve and Linearity

ParameterTypical Value
Calibration Range5 - 2000 ng/dL
Correlation Coefficient (r²)> 0.99
LinearityExcellent

Table 2: Precision and Accuracy

QC LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
Low< 10%< 15%85 - 115%
Medium< 10%< 15%85 - 115%
High< 10%< 15%85 - 115%

Table 3: Sensitivity

ParameterTypical Value
Lower Limit of Quantification (LLOQ)5 - 10 ng/dL

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the quantification of testosterone using this compound as an internal standard.

G Start Start Sample Serum Sample/Calibrator/QC Start->Sample Spike Spike with this compound Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Analyze Data Acquisition (MRM) Inject->Analyze Process Data Processing and Quantification Analyze->Process Report Report Results Process->Report

Experimental workflow for testosterone quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of testosterone in biological matrices.[4] Its properties, which are nearly identical to the endogenous analyte, ensure accurate correction for analytical variability, leading to high-quality data essential for research, clinical, and drug development applications. The protocols and data presented here offer a solid foundation for the implementation of this methodology.

References

Application Notes and Protocols for TES-d15 Buffer in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and guidelines for the preparation and use of a 15 mM TES (N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid) buffer for various cell culture applications. TES is a zwitterionic buffer widely used in biological research due to its low toxicity and stable pH maintenance within the physiological range.

Physicochemical Properties of TES Buffer

TES buffer is favored for its ability to maintain a stable pH in the physiological range of 6.8 to 8.2. Its pKa is approximately 7.4 at 25°C, making it an excellent choice for buffering cell culture media. Unlike some other buffers, TES does not form significant complexes with most metal ions, which is a crucial feature for maintaining the integrity of enzymatic assays and cellular processes.

PropertyValueReference
Chemical Name N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid
Molecular Weight 229.25 g/mol
pKa at 25°C 7.4
Effective pH Range 6.8 - 8.2
Appearance White crystalline powder

Applications in Cell Culture

TES buffer is a versatile component in cell culture for several reasons:

  • pH Stability: It provides robust pH control for culture media, which is critical for cell viability and growth, especially when working with cells sensitive to pH fluctuations or in bicarbonate-free systems.

  • Low Toxicity: TES is generally considered non-toxic to most cell lines at typical working concentrations.

  • Minimal Metal Ion Chelation: Its low affinity for divalent cations like Ca²⁺ and Mg²⁺ ensures that the availability of these essential ions in the culture medium is not significantly affected.

  • Broad Compatibility: It is compatible with a wide range of cell lines and is often used in various biological assays, including those involving enzymatic reactions.

Experimental Protocols

A concentrated stock solution is prepared first and then diluted to the final working concentration.

Materials:

  • TES powder (MW: 229.25 g/mol )

  • 10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Deionized, nuclease-free water

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • 0.22 µm sterile filter unit

Procedure:

  • Weigh out 229.25 g of TES powder.

  • Add the powder to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a stir plate and stir until the powder is completely dissolved.

  • Slowly add 10 M NaOH or KOH solution dropwise to adjust the pH to the desired value (e.g., 7.4). Monitor the pH continuously with a calibrated pH meter.

  • Once the target pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1000 mL.

  • Sterilize the 1 M TES stock solution by filtering it through a 0.22 µm filter into a sterile container.

  • Store the stock solution at 4°C.

This protocol describes the dilution of the 1 M stock solution to the final 15 mM working concentration.

Materials:

  • 1 M sterile TES stock solution

  • Sterile, deionized water or cell culture medium

  • Sterile graduated cylinders or pipettes

  • Sterile storage bottles

Procedure:

  • To prepare 1 L of 15 mM TES buffer, pipette 15 mL of the 1 M sterile TES stock solution into a sterile container.

  • Add 985 mL of sterile, deionized water or your desired cell culture medium to the container.

  • Gently mix the solution thoroughly.

  • The final 15 mM TES-d15 buffer is ready for use. Store at 4°C if not used immediately.

TES_Buffer_Preparation_Workflow cluster_stock 1M Stock Solution Preparation cluster_working 15mM Working Solution Preparation weigh Weigh TES Powder dissolve Dissolve in Water weigh->dissolve adjust_ph Adjust pH with NaOH/KOH dissolve->adjust_ph qs Adjust to Final Volume (1L) adjust_ph->qs filter Sterile Filter (0.22 µm) qs->filter store_stock Store at 4°C filter->store_stock pipette Pipette 15 mL of 1M Stock store_stock->pipette Use Stock dilute Add 985 mL Sterile Diluent pipette->dilute mix Mix Thoroughly dilute->mix use Ready for Use / Store at 4°C mix->use

Caption: Workflow for the preparation of TES buffer solutions.

Buffering Mechanism

TES is a zwitterionic buffer, meaning it has both a positive and a negative charge, which helps to minimize its interaction with cellular components. The buffering action of TES is centered around the pKa of its amine group. When the pH of the medium decreases (increase in H⁺), the amine group can accept a proton. Conversely, when the pH increases (decrease in H⁺), the sulfonic acid group can donate a proton, thus maintaining a stable pH.

TES_Buffering_Mechanism cluster_equilibrium TES Buffer Equilibrium (pKa ≈ 7.4) cluster_response Response to pH Changes protonated Protonated TES (Acid Form) deprotonated Deprotonated TES (Base Form) protonated->deprotonated + H⁺ / - H⁺ add_acid Addition of Acid (↓pH) add_acid->deprotonated Proton Accepted add_base Addition of Base (↑pH) add_base->protonated Proton Donated

Caption: The buffering mechanism of TES in response to pH changes.

Quality Control

Before use in cell culture, it is recommended to perform the following quality control checks on your prepared this compound buffer:

  • pH Verification: Confirm that the final pH of the working solution is within the desired range using a calibrated pH meter.

  • Sterility Test: Streak a small aliquot of the buffer on a nutrient agar plate and incubate for 24-48 hours to check for any microbial contamination.

  • Endotoxin Testing: For sensitive applications such as primary cell culture or drug development, consider testing for endotoxin levels.

By following these guidelines and protocols, researchers can confidently prepare and utilize this compound buffer to maintain optimal pH conditions for their cell culture experiments.

Applications of TES-d15 in NMR Spectroscopy: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deuterated triethylsilane (TES-d15), a stable isotope-labeled analog of triethylsilane, serves as a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the realm of quantitative NMR (qNMR). Its distinct NMR properties, primarily the absence of proton signals, make it an excellent internal standard for the precise and accurate quantification of various analytes, including active pharmaceutical ingredients (APIs) and other organic molecules. This document provides detailed application notes and protocols for the use of this compound in NMR spectroscopy, aimed at researchers, scientists, and drug development professionals.

Deuterium-labeled compounds are crucial in pharmaceutical development and metabolism studies as they can be used to trace molecular pathways and reactions.[1] In NMR spectroscopy, deuterated standards enhance sensitivity and are vital for accurate quantification.[1]

Core Applications in NMR Spectroscopy

The primary application of this compound in NMR spectroscopy is as an internal standard for quantitative analysis (qNMR). Quantitative NMR is a powerful technique for determining the absolute concentration of substances in a sample without the need for identical reference compounds.[2] This is particularly advantageous in pharmaceutical analysis for purity determination and batch consistency checks.[2]

The ideal internal standard for qNMR should possess several key characteristics:

  • High Purity: To ensure accurate quantification.[2]

  • Chemical Inertness: It should not react with the analyte or the solvent.

  • Good Solubility: Must be soluble in the same deuterated solvent as the analyte.

  • Simplified NMR Spectrum: Preferably a single, sharp peak that does not overlap with analyte signals.

  • Appropriate T1 Relaxation Time: A short spin-lattice (T1) relaxation time is desirable to allow for shorter experimental times without compromising accuracy.

While specific data for this compound is not widely published, its non-deuterated counterpart, triethylsilane, exhibits properties that make its deuterated version a potentially suitable internal standard.

Quantitative Data Summary

The following tables summarize the known NMR data for triethylsilane. It is important to note that the chemical shifts for this compound may vary slightly due to isotopic effects. The T1 relaxation time is a critical parameter for qNMR and would need to be determined experimentally for this compound under specific experimental conditions.

Table 1: ¹H NMR Chemical Shift Data for Triethylsilane

ProtonsChemical Shift (ppm)Multiplicity
Si-H~3.62Multiplet
-CH₃~0.98Triplet
-CH₂-~0.59Quartet

Data is for non-deuterated triethylsilane and serves as an estimate.

Table 2: ¹³C NMR Chemical Shift Data for Triethylsilane

CarbonChemical Shift (ppm)
-CH₃~8.4
-CH₂-~2.8

Data is for non-deuterated triethylsilane and serves as an estimate.

Table 3: Physicochemical Properties of Triethylsilane

PropertyValue
Molecular FormulaC₆H₁₆Si
Molecular Weight116.28 g/mol
Boiling Point107-108 °C
Density0.728 g/mL at 25 °C

Experimental Protocols

The following protocols provide a detailed methodology for utilizing a deuterated internal standard like this compound for the quantitative analysis of a solid analyte, such as an active pharmaceutical ingredient (API).

Protocol 1: Preparation of Stock Solutions
  • Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

    • Dissolve the this compound in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) and dilute to the mark.

    • Calculate the exact concentration of the this compound stock solution in mg/mL.

  • Analyte Stock Solution:

    • Accurately weigh approximately 50 mg of the analyte (e.g., API) into a 10 mL volumetric flask.

    • Dissolve the analyte in the same deuterated solvent used for the internal standard and dilute to the mark.

    • Calculate the exact concentration of the analyte stock solution in mg/mL.

Protocol 2: Preparation of NMR Sample
  • Accurately transfer 0.5 mL of the analyte stock solution into a clean, dry NMR tube.

  • Accurately add 0.1 mL of the this compound internal standard stock solution to the same NMR tube.

  • Add an additional 0.4 mL of the deuterated solvent to the NMR tube to achieve a total volume of 1.0 mL.

  • Cap the NMR tube and mix the contents thoroughly by gentle inversion.

Protocol 3: NMR Data Acquisition
  • Insert the prepared NMR tube into the NMR spectrometer.

  • Lock and shim the spectrometer to obtain a homogeneous magnetic field.

  • Acquire a ¹H NMR spectrum using a standard single-pulse experiment (e.g., 'zg' pulse program on Bruker instruments).

  • Crucial Acquisition Parameters for qNMR:

    • Pulse Angle: Use a 90° pulse for maximum signal excitation.

    • Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard. This is critical for ensuring full relaxation of all protons between scans, which is essential for accurate integration. A typical starting point is a delay of 30-60 seconds, but this should be optimized based on experimentally determined T1 values.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).

Protocol 4: Data Processing and Quantification
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape.

  • Perform a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate a well-resolved, non-overlapping signal from the analyte and the signal from the internal standard (for this compound, this would be the residual proton signal if not fully deuterated, or more commonly, a known amount of a non-deuterated standard is used in conjunction with the deuterated solvent).

  • Calculate the purity or concentration of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Visualizing Experimental Workflows

The following diagrams illustrate the key workflows described in the protocols.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh this compound (IS) weigh_is->dissolve mix Mix Analyte and IS in NMR Tube dissolve->mix load_sample Load Sample into Spectrometer mix->load_sample lock_shim Lock and Shim load_sample->lock_shim setup_params Set qNMR Parameters (90° pulse, d1 ≥ 5*T1) lock_shim->setup_params acquire Acquire 1H NMR Spectrum setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Analyte and IS Signals phase_baseline->integrate calculate Calculate Purity/Concentration integrate->calculate

Workflow for Quantitative NMR (qNMR) Analysis.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs analyte Analyte of Interest qnmr Quantitative NMR Spectroscopy analyte->qnmr tes_d15 This compound (Internal Standard) tes_d15->qnmr d_solvent Deuterated Solvent d_solvent->qnmr purity Analyte Purity qnmr->purity concentration Analyte Concentration qnmr->concentration

Logical flow of qNMR using this compound.

Applications in Drug Development

In the pharmaceutical industry, qNMR is a valuable tool for the quality control of APIs and excipients. The use of a deuterated internal standard like this compound can streamline the process of determining the purity of drug candidates during early development, a stage where sample quantities are often limited. Furthermore, deuterated compounds are employed to study the metabolic stability of drugs.[3] By strategically replacing hydrogen with deuterium atoms, the metabolic breakdown of a drug can be slowed, which is a concept known as the "deuterium isotope effect." While this compound is not a drug itself, its use as a standard in NMR studies of deuterated drug candidates is a potential application.

Conclusion

This compound, or deuterated triethylsilane, holds significant potential as an internal standard in quantitative NMR spectroscopy. Its utility is particularly pronounced in pharmaceutical analysis, where accuracy and reliability in determining the purity and concentration of drug substances are paramount. The protocols and workflows outlined in this document provide a comprehensive guide for researchers and professionals to effectively implement this compound in their NMR-based analytical methods. Further experimental determination of the specific NMR parameters for this compound, such as its T1 relaxation time in various solvents, will enhance its application and the accuracy of qNMR measurements.

References

Application Notes and Protocols for TES-d15 in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TES-d15 is a novel synthetic small molecule designed as a potent and selective inhibitor of the hypothetical kinase, Target Protein-1 (TP-1). TP-1 is a key enzyme implicated in the "Pro-Growth Signaling Pathway," which is frequently dysregulated in various proliferative diseases. Understanding the binding characteristics of this compound to TP-1 is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for characterizing the interaction between this compound and its target protein using established biophysical and biochemical assays. The methodologies described herein are essential for determining binding affinity, kinetics, and thermodynamic properties, which are critical parameters for lead optimization and establishing structure-activity relationships (SAR).

Mechanism of Action

This compound is designed to bind to the ATP-binding pocket of the TP-1 kinase domain, preventing the phosphorylation of its downstream substrate and thereby inhibiting the pro-growth signaling cascade. The binding is reversible and driven by a combination of hydrophobic interactions and hydrogen bonds.[1] The affinity and residence time of this compound within the binding pocket are key determinants of its biological efficacy.

Experimental Protocols

A variety of biophysical and biochemical assays can be employed to characterize the binding of this compound to TP-1.[2][3][4][5] The following protocols describe three common methods: Thermal Shift Assay (TSA) for initial screening and validation of binding, Surface Plasmon Resonance (SPR) for detailed kinetic analysis, and Isothermal Titration Calorimetry (ITC) for thermodynamic characterization.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay is used to rapidly assess the binding of this compound to TP-1 by measuring the change in the protein's thermal stability upon ligand binding.[6][7]

Objective: To determine if this compound binds to and stabilizes TP-1, and to quantify the change in melting temperature (ΔT_m).

Materials:

  • Purified TP-1 protein

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • SYPRO Orange dye (5000x stock)[6]

  • Assay Buffer (e.g., 25 mM HEPES pH 7.25, 100 mM NaCl, 1 mM DTT)[8]

  • 96-well qPCR plates

  • Real-time PCR instrument[6]

Protocol:

  • Prepare a master mix containing the TP-1 protein and SYPRO Orange dye in the assay buffer. The final concentration of TP-1 should be between 2-5 µM and the final SYPRO Orange concentration should be 2x-5x.[6]

  • Dispense 40 µL of the master mix into each well of a 96-well qPCR plate.[6]

  • Prepare a serial dilution of this compound in assay buffer. Add 10 µL of the this compound dilution or vehicle control (DMSO) to the appropriate wells. The final concentration of this compound should typically range from 0.1 to 100 µM.

  • Seal the plate, centrifuge briefly, and incubate at room temperature for 30 minutes.

  • Place the plate in a real-time PCR instrument.

  • Set up the instrument to perform a melt curve analysis. A typical protocol involves an initial hold at 25°C for 2 minutes, followed by a ramp up to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each increment.[6]

  • Analyze the data by plotting fluorescence versus temperature. The melting temperature (T_m) is the midpoint of the unfolding transition. Calculate the ΔT_m by subtracting the T_m of the control (protein + vehicle) from the T_m of the protein with this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions in real time.[5]

Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) of the this compound and TP-1 interaction.

Materials:

  • SPR instrument (e.g., Biacore)[4]

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified TP-1 protein

  • This compound compound stock solution

  • Running Buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

Protocol:

  • Immobilize the TP-1 protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a target immobilization level that will yield a maximal response (R_max) of approximately 100 RU.

  • Prepare a series of this compound dilutions in running buffer. A typical concentration range would be 0.1 to 10 times the expected K_D.

  • Perform a binding analysis cycle for each concentration of this compound. Each cycle consists of:

    • Association: Inject the this compound solution over the sensor surface for a defined period to monitor the binding event.

    • Dissociation: Inject running buffer over the surface to monitor the dissociation of the this compound/TP-1 complex.

    • Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound this compound.

  • Include several buffer-only injections (blanks) for double referencing.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a, k_d) and the affinity (K_D).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[2]

Objective: To determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound and TP-1 interaction.

Materials:

  • ITC instrument

  • Purified TP-1 protein

  • This compound compound

  • Dialysis buffer (e.g., 25 mM HEPES pH 7.25, 100 mM NaCl)

Protocol:

  • Thoroughly dialyze the TP-1 protein against the ITC running buffer. Dissolve this compound in the same final dialysis buffer.

  • Load the TP-1 solution into the sample cell of the ITC instrument (typically at a concentration of 10-20 µM).

  • Load the this compound solution into the injection syringe (typically at a concentration 10-15 times that of the protein).

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform a series of injections of this compound into the sample cell containing TP-1.

  • Record the heat change after each injection.

  • Integrate the raw data to obtain a plot of heat change per mole of injectant versus the molar ratio of this compound to TP-1.

  • Fit the binding isotherm to a suitable model to determine the thermodynamic parameters.

Data Presentation

The following tables summarize hypothetical data for the binding of this compound to TP-1, as would be obtained from the described assays.

Table 1: Thermal Shift Assay Data for this compound Binding to TP-1

This compound Concentration (µM)T_m (°C)ΔT_m (°C)
0 (Vehicle)42.50.0
144.01.5
546.84.3
1048.25.7
2549.57.0
5050.17.6
10050.37.8

Table 2: Kinetic and Affinity Data from SPR Analysis

Analytek_a (1/Ms)k_d (1/s)K_D (nM)
This compound1.2 x 10^56.0 x 10^-45.0

Table 3: Thermodynamic Parameters from ITC Analysis

ParameterValue
Stoichiometry (n)1.05
Affinity (K_D) (nM)6.2
Enthalpy (ΔH) (kcal/mol)-8.5
Entropy (ΔS) (cal/mol·deg)15.2

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for this compound Characterization cluster_0 Initial Screening & Hit Validation cluster_1 Biophysical Characterization cluster_2 Structural & Cellular Analysis tsa Thermal Shift Assay (TSA) Determine if this compound binds to TP-1 biochem Biochemical Activity Assay Confirm inhibition of TP-1 kinase activity tsa->biochem Binding Confirmed spr Surface Plasmon Resonance (SPR) Determine binding kinetics (ka, kd, KD) biochem->spr Activity Confirmed itc Isothermal Titration Calorimetry (ITC) Determine thermodynamic profile (ΔH, ΔS) spr->itc Detailed Kinetics xray X-ray Crystallography Determine binding mode itc->xray Thermodynamic Profile cell Cell-based Assays Evaluate cellular potency and target engagement xray->cell Structural Insights

Caption: Workflow for characterizing a novel protein inhibitor.

Hypothetical Signaling Pathway

G Figure 2. Hypothetical Pro-Growth Signaling Pathway GF Growth Factor Rec Receptor GF->Rec TP1 TP-1 (Target Protein) Rec->TP1 activates Substrate Downstream Substrate TP1->Substrate ATP -> ADP Substrate_P Phosphorylated Substrate TP1->Substrate_P phosphorylates TF Transcription Factor Substrate_P->TF activates Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation TESd15 This compound TESd15->TP1

Caption: Inhibition of the TP-1 kinase by this compound.

References

Application Notes and Protocols for Stable Isotope Tracers in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic tracers are indispensable tools for elucidating the intricate network of biochemical reactions that constitute cellular metabolism. By introducing isotopically labeled molecules into a biological system, researchers can track the transformation of these molecules through various metabolic pathways. This provides invaluable insights into metabolic fluxes, pathway activities, and the impact of disease or therapeutic interventions on cellular metabolism.[1][2][3]

This document provides detailed application notes and protocols for the use of stable isotope-labeled tracers, with a particular focus on deuterated compounds, in metabolic studies. While the specific tracer "TES-d15" was not found in publicly available scientific literature, the principles and protocols outlined herein are broadly applicable to a wide range of deuterated metabolic tracers. Deuterium (²H), a stable isotope of hydrogen, offers a powerful and versatile tool for tracing metabolic pathways due to its low natural abundance and the relative ease of incorporating it into various biomolecules.[4]

These guidelines are intended for researchers, scientists, and drug development professionals engaged in metabolic research.

I. Overview of Stable Isotope Tracers

Stable isotope tracers are non-radioactive isotopes that can be incorporated into metabolites to trace their fate in biological systems.[2] The most commonly used stable isotopes in metabolic research are deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[3][5] The choice of isotope depends on the specific metabolic pathway and the analytical method being used.

Table 1: Comparison of Common Stable Isotope Tracers

IsotopeNatural Abundance (%)Key AdvantagesCommon ApplicationsAnalytical Techniques
Deuterium (²H) 0.015Low background signal, versatile labelingFatty acid synthesis, glucose metabolism, water turnoverMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 (¹³C) 1.1Stable C-C bonds, tracks carbon backboneGlycolysis, TCA cycle, amino acid metabolismMS, NMR
Nitrogen-15 (¹⁵N) 0.37Tracks nitrogen flowAmino acid and nucleotide metabolismMS, NMR
Deuterated Tracers

Deuterium-labeled tracers, such as deuterated glucose or fatty acids, are particularly useful for their low natural abundance, which results in a very low background signal and enhances the sensitivity of detection.[4] Deuterium metabolic imaging (DMI) is an emerging technique that allows for the non-invasive in vivo mapping of metabolism.[6]

II. Experimental Design and Protocols

The successful application of stable isotope tracers in metabolic studies requires careful experimental design and execution. The following sections provide generalized protocols for in vitro and in vivo studies.

A. In Vitro Metabolic Labeling Studies

In vitro studies using cell cultures are fundamental for dissecting cellular metabolic pathways under controlled conditions.

Protocol 1: General Protocol for In Vitro Metabolic Labeling

  • Cell Culture: Culture cells of interest to the desired confluency in standard growth medium.

  • Tracer Introduction: Replace the standard medium with a medium containing the deuterated tracer (e.g., deuterated glucose, deuterated glutamine). The concentration of the tracer should be optimized for the specific cell type and experimental question.

  • Incubation: Incubate the cells with the tracer-containing medium for a predetermined period. The incubation time will vary depending on the metabolic pathway being studied and the turnover rate of the metabolites of interest.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold saline.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris.

  • Sample Analysis: The supernatant containing the extracted metabolites is then ready for analysis by mass spectrometry or NMR spectroscopy.

Experimental Workflow for In Vitro Metabolic Labeling

in_vitro_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture Cell Culture tracer_medium Prepare Tracer-Containing Medium incubation Incubate Cells with Tracer tracer_medium->incubation Introduce Tracer extraction Metabolite Extraction incubation->extraction Quench & Extract ms_analysis Mass Spectrometry Analysis extraction->ms_analysis nmr_analysis NMR Analysis extraction->nmr_analysis data_analysis Data Analysis & Interpretation ms_analysis->data_analysis nmr_analysis->data_analysis

Caption: Workflow for a typical in vitro metabolic tracer experiment.

B. In Vivo Metabolic Labeling Studies

In vivo studies in animal models or human subjects provide a more systemic view of metabolism.[3]

Protocol 2: General Protocol for In Vivo Metabolic Labeling

  • Animal Acclimation: Acclimate animals to the experimental conditions.

  • Tracer Administration: Administer the deuterated tracer. Common methods include:

    • Oral Gavage: For tracers that can be absorbed through the gut.

    • Intravenous (IV) Infusion: For precise control over the tracer concentration in the bloodstream.[7]

    • Dietary Supplementation: For long-term labeling studies.

  • Sample Collection: At specified time points, collect biological samples such as blood, urine, and tissues.

  • Metabolite Extraction: Perform metabolite extraction from the collected samples using appropriate protocols for each sample type.

  • Sample Analysis: Analyze the extracted metabolites using MS or NMR to determine the extent and pattern of deuterium incorporation.

Experimental Workflow for In Vivo Metabolic Labeling

in_vivo_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis animal_acclimation Animal Acclimation tracer_prep Prepare Tracer for Administration tracer_admin Tracer Administration (e.g., IV, Oral) tracer_prep->tracer_admin sample_collection Biological Sample Collection (Blood, Tissue, etc.) tracer_admin->sample_collection metabolite_extraction Metabolite Extraction sample_collection->metabolite_extraction ms_nmr_analysis MS/NMR Analysis metabolite_extraction->ms_nmr_analysis flux_analysis Metabolic Flux Analysis ms_nmr_analysis->flux_analysis

Caption: General workflow for an in vivo metabolic tracer study.

III. Data Analysis and Interpretation

The analysis of data from stable isotope tracer studies involves determining the isotopic enrichment in various metabolites. This information is then used to calculate metabolic fluxes.

Table 2: Key Parameters in Metabolic Flux Analysis

ParameterDescriptionCalculation Method
Isotopic Enrichment The percentage of a metabolite pool that is labeled with the stable isotope.Measured by MS or NMR.
Mass Isotopomer Distribution (MID) The relative abundance of different isotopologues of a metabolite.Determined from mass spectral data.
Metabolic Flux The rate of turnover of metabolites through a metabolic reaction.Calculated using metabolic models and isotopic enrichment data.[2]
Metabolic Pathway Visualization

Understanding the flow of isotopes through metabolic pathways is crucial for data interpretation.

Glycolysis and TCA Cycle

metabolic_pathways cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P PEP Phosphoenolpyruvate DHAP_G3P->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamine->aKG Anaplerosis

Caption: Simplified overview of Glycolysis and the TCA Cycle.

IV. Applications in Drug Discovery and Development

Stable isotope tracers are valuable tools in the pharmaceutical industry for:

  • Target Identification and Validation: Elucidating the mechanism of action of drugs by observing their effects on metabolic pathways.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

  • Toxicity Studies: Assessing the off-target effects of drugs on cellular metabolism.[8]

  • Biomarker Discovery: Identifying metabolic biomarkers for disease diagnosis and prognosis.

Drug Development Workflow with Metabolic Tracers

drug_dev_workflow cluster_discovery Discovery cluster_preclinical Preclinical cluster_clinical Clinical target_id Target Identification lead_opt Lead Optimization target_id->lead_opt pk_pd PK/PD Studies lead_opt->pk_pd tox Toxicology pk_pd->tox phase1 Phase I tox->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 tracer_studies Metabolic Tracer Studies tracer_studies->target_id Mechanism of Action tracer_studies->pk_pd ADME tracer_studies->tox Off-target Effects tracer_studies->phase1 Human Metabolism

Caption: Integration of metabolic tracer studies in the drug development pipeline.

V. Conclusion

Stable isotope-labeled tracers, particularly deuterated compounds, are powerful tools for quantitative analysis of metabolic fluxes. While the specific tracer "this compound" remains unidentified in the public domain, the general principles and protocols described in these application notes provide a solid foundation for designing and conducting metabolic tracer studies. The careful application of these techniques will continue to advance our understanding of metabolism in health and disease and will be instrumental in the development of new therapeutic agents.

References

Application Note: TES-d15 for High-Resolution Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TES-d15 is a novel, deuterium-based isobaric tagging reagent designed for sensitive and accurate quantitative analysis of proteins in complex biological samples. This technology enables the simultaneous identification and quantification of proteins from up to 15 different samples in a single LC-MS/MS experiment. The unique chemical structure of this compound tags incorporates a stable isotope signature that, upon fragmentation in the mass spectrometer, yields distinct reporter ions for precise relative quantification. This application note provides a detailed protocol for the use of this compound in a typical quantitative proteomics workflow, from sample preparation to data analysis, and showcases its application in studying signaling pathways relevant to drug development.

Principle of this compound

The this compound reagent set consists of 15 isobaric tags with identical total mass. Each tag has three main components: a reactive group that covalently binds to the primary amines of peptides, a balancer group that ensures the total mass of the tag is constant across all 15 versions, and a reporter group that is released during MS/MS fragmentation. The reporter groups have different masses due to the differential incorporation of deuterium isotopes, allowing for the relative quantification of peptides, and by extension proteins, from which they were derived.

Key Applications

  • Biomarker Discovery: Comparing protein expression profiles between healthy and diseased states.

  • Drug Efficacy Studies: Assessing the proteomic response of cells or tissues to therapeutic agents.

  • Signaling Pathway Analysis: Elucidating the mechanisms of cellular signaling by quantifying changes in protein abundance and post-translational modifications.

  • Systems Biology: Gaining a global view of the proteome to understand complex biological processes.

Experimental Protocol: Quantitative Proteomic Analysis of EGFR Signaling in A431 Cells

This protocol describes the use of this compound to quantify changes in the proteome of A431 cells upon stimulation with Epidermal Growth Factor (EGF).

1. Cell Culture and Lysis

  • Culture A431 cells to ~80% confluency.

  • Serum-starve the cells for 12 hours.

  • Treat one set of cells with 100 ng/mL EGF for 15 minutes (Treated). Leave another set untreated (Control).

  • Wash cells with ice-cold PBS and lyse with a urea-based lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.5, 1x protease and phosphatase inhibitor cocktail).

  • Sonicate the lysates to shear DNA and clarify by centrifugation at 16,000 x g for 10 minutes at 4°C.

  • Determine protein concentration using a BCA assay.

2. Protein Digestion

  • Take 100 µg of protein from each sample.

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add Iodoacetamide (IAA) to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature.

  • Dilute the samples 4-fold with 50 mM Tris-HCl pH 8.0 to reduce the urea concentration to 2 M.

  • Digestion: Add Lys-C protease at a 1:100 (enzyme:protein) ratio and incubate at 37°C for 4 hours. Then, add Trypsin at a 1:50 ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.

3. This compound Labeling

  • Reconstitute the dried peptides in 100 mM TEAB buffer (pH 8.5).

  • Reconstitute each this compound reagent in anhydrous acetonitrile.

  • Add the appropriate this compound reagent to each peptide sample and incubate for 1 hour at room temperature.

  • Quench the labeling reaction by adding hydroxylamine to a final concentration of 5% and incubating for 15 minutes.

  • Combine all 15 labeled samples into a single tube.

  • Desalt the combined sample using a C18 SPE cartridge and dry under vacuum.

4. Peptide Fractionation

  • For complex samples, it is recommended to fractionate the labeled peptides to reduce sample complexity and increase proteome coverage.

  • A common method is high-pH reversed-phase chromatography.

  • Reconstitute the combined labeled peptides in the mobile phase and inject onto a high-pH reversed-phase column.

  • Collect fractions at regular intervals, then concatenate several fractions to achieve the desired number of final samples for LC-MS/MS analysis.

  • Dry the fractionated peptides under vacuum.

5. LC-MS/MS Analysis

  • Reconstitute each peptide fraction in 2% acetonitrile, 0.1% formic acid.

  • Analyze the samples on a high-resolution Orbitrap mass spectrometer coupled with a nano-flow liquid chromatography system.

  • LC Gradient: Use a suitable gradient to separate the peptides (e.g., a 120-minute gradient from 2% to 35% acetonitrile in 0.1% formic acid).

  • MS Method:

    • MS1 Scan: Acquire full MS scans in the Orbitrap at a resolution of 120,000.

    • MS2 Scan: Use a data-dependent acquisition (DDA) method to select the top 20 most intense precursor ions for HCD fragmentation. Acquire MS2 scans in the Orbitrap at a resolution of 50,000.

6. Data Analysis

  • Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) that supports this compound quantification.

  • Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot).

  • Specify this compound labeling at the N-terminus and lysine residues as a variable modification.

  • Extract the reporter ion intensities for each identified peptide.

  • Normalize the data to account for mixing errors.

  • Perform statistical analysis to identify proteins with significant changes in abundance between the control and treated groups.

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data for key proteins in the EGFR signaling pathway, comparing EGF-treated A431 cells to untreated controls.

Protein NameGene NameUniProt Acc.Fold Change (Treated/Control)p-value
Epidermal growth factor receptorEGFRP005331.050.89
Growth factor receptor-bound protein 2GRB2P629932.130.001
Son of sevenless homolog 1SOS1Q078891.890.005
Mitogen-activated protein kinase 1MAPK1P284823.54<0.001
Mitogen-activated protein kinase 3MAPK3P273613.21<0.001
Signal transducer and activator of transcription 3STAT3P407631.520.02
Phosphoinositide 3-kinase regulatory subunit 1PIK3R1P279861.980.003
RAC-alpha serine/threonine-protein kinaseAKT1P317492.78<0.001

Visualization of Workflows and Pathways

TES_d15_Workflow cluster_prep Sample Preparation cluster_label This compound Labeling cluster_analysis Analysis p1 Cell Lysis & Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Trypsin/Lys-C Digestion p2->p3 p4 Peptide Desalting p3->p4 l1 Labeling with this compound Reagents p4->l1 l2 Quenching l1->l2 l3 Sample Combining l2->l3 a1 High-pH RP Fractionation l3->a1 a2 LC-MS/MS Analysis a1->a2 a3 Database Search & Quantification a2->a3

Caption: Experimental workflow for this compound quantitative proteomics.

EGFR_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK1/3) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Simplified EGFR signaling pathway analysis using this compound.

The this compound isobaric tagging reagents provide a powerful tool for multiplexed quantitative proteomics. The detailed protocol presented here for the analysis of EGF-stimulated A431 cells demonstrates a robust workflow for identifying and quantifying thousands of proteins, enabling the detailed study of cellular signaling pathways. The high-quality data generated with this compound makes it an ideal choice for applications in basic research, biomarker discovery, and drug development.

Application Notes and Protocols: TES-d15 in the Biophysical Characterization of Macromolecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The biophysical characterization of macromolecules is a cornerstone of modern drug discovery and development, providing critical insights into the structure, function, stability, and interaction of biological molecules. A diverse array of techniques is employed to elucidate these properties, including analytical ultracentrifugation, light scattering, calorimetry, and surface plasmon resonance.[1][2] These methods are essential for understanding the oligomeric state of proteins, the thermodynamics of binding interactions, and the overall stability of therapeutic candidates.[3][4] The ultimate goal is to ensure the safety, quality, and efficacy of novel therapeutics by thoroughly understanding their physical and chemical properties.[5]

Note on "TES-d15": Extensive searches for "this compound" within the context of biophysical characterization of macromolecules did not yield specific information on a compound or technology with this designation. The following application notes and protocols are based on established, widely-used biophysical techniques. Should "this compound" refer to a novel or proprietary reagent or technology, its specific application would necessitate protocols and data provided by the manufacturer or developer. The principles and techniques described herein provide a foundational framework for the biophysical characterization of macromolecules.

Part 1: Key Biophysical Characterization Techniques

A comprehensive biophysical assessment is crucial for de-risking drug candidates and accelerating their path to the clinic. Below is a summary of key techniques and the parameters they measure.

Table 1: Overview of Common Biophysical Characterization Techniques
TechniqueAbbreviationKey Parameters MeasuredTypical Applications
Analytical Ultracentrifugation AUCSedimentation coefficient, molecular weight, stoichiometry, association/dissociation constantsAnalysis of protein oligomerization, complex formation, and sample homogeneity.[1]
Isothermal Titration Calorimetry ITCBinding affinity (KD), enthalpy (ΔH), entropy (ΔS), stoichiometry (n)Characterization of protein-ligand, protein-protein, and other molecular interactions.[4]
Dynamic Light Scattering DLSHydrodynamic radius (Rh), size distribution, polydispersityAssessment of protein aggregation, formulation stability, and particle sizing.[3]
Surface Plasmon Resonance SPRAssociation rate (ka), dissociation rate (kd), binding affinity (KD)Real-time kinetic analysis of biomolecular interactions.[3]
Differential Scanning Calorimetry DSCMelting temperature (Tm), enthalpy of unfolding (ΔH)Evaluation of protein stability and the effects of mutations or formulation on stability.[3]

Part 2: Experimental Protocols

The following are generalized protocols for common biophysical experiments. Specific parameters will need to be optimized for the macromolecule and interacting partners under investigation.

Protocol 1: Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)

Objective: To measure the thermodynamic parameters of the interaction between a macromolecule (e.g., a protein) and a ligand.

Materials:

  • Purified macromolecule in a suitable buffer (e.g., PBS, HEPES)

  • Purified ligand dissolved in the same buffer

  • Isothermal titration calorimeter

  • Syringe for ligand injection

  • Sample cell for macromolecule

Methodology:

  • Sample Preparation:

    • Dialyze both the macromolecule and the ligand against the same buffer to minimize buffer mismatch effects.

    • Determine the concentration of the macromolecule and ligand accurately using a reliable method (e.g., UV-Vis spectroscopy, BCA assay).

    • Degas the solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters (e.g., injection volume, spacing between injections).

  • Experiment Execution:

    • Load the macromolecule solution into the sample cell.

    • Load the ligand solution into the injection syringe.

    • Equilibrate the system until a stable baseline is achieved.

    • Initiate the titration by injecting the ligand into the sample cell at defined intervals.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the peaks in the raw data to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Protocol 2: Assessment of Protein Aggregation using Dynamic Light Scattering (DLS)

Objective: To determine the size distribution and presence of aggregates in a macromolecule sample.

Materials:

  • Purified macromolecule in a suitable buffer

  • DLS instrument

  • Low-volume cuvettes

Methodology:

  • Sample Preparation:

    • Filter the buffer and the macromolecule solution through a low protein-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles.

    • Prepare a series of dilutions of the macromolecule to assess concentration-dependent effects.

  • Instrument Setup:

    • Set the laser wavelength and scattering angle.

    • Equilibrate the sample chamber to the desired temperature.

  • Measurement:

    • Transfer the macromolecule solution to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Acquire the scattering data over a set period.

  • Data Analysis:

    • The instrument software calculates the autocorrelation function of the scattered light intensity fluctuations.

    • This function is then used to determine the translational diffusion coefficient, which is related to the hydrodynamic radius (Rh) via the Stokes-Einstein equation.

    • The size distribution and polydispersity index (PDI) are reported, providing a measure of the sample's homogeneity.

Part 3: Visualizing Workflows and Pathways

Diagrams created using the DOT language can effectively illustrate experimental workflows and the logical relationships in biophysical characterization studies.

Diagram 1: General Workflow for Biophysical Characterization in Drug Discovery

Biophysical_Characterization_Workflow cluster_Discovery Discovery & Lead ID cluster_Characterization Biophysical Characterization cluster_Development Preclinical & Clinical Development Target_ID Target Identification Hit_Gen Hit Generation Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Hit_Gen->Hit_to_Lead Binding_Affinity Binding Affinity (ITC, SPR) Hit_to_Lead->Binding_Affinity Kinetics Kinetics (SPR) Binding_Affinity->Kinetics Stability Stability (DSC) Kinetics->Stability Aggregation Aggregation (DLS, AUC) Stability->Aggregation Lead_Opt Lead Optimization Aggregation->Lead_Opt Candidate_Selection Candidate Selection Lead_Opt->Candidate_Selection IND_Enabling IND-Enabling Studies Candidate_Selection->IND_Enabling

Caption: Workflow for integrating biophysical characterization into the drug discovery pipeline.

Diagram 2: Logical Flow for Investigating a Protein-Ligand Interaction

Protein_Ligand_Interaction_Flow cluster_Primary_Screen Primary Binding Assessment cluster_Secondary_Validation Orthogonal Validation cluster_Structural_Analysis Structural Characterization start Hypothesized Interaction ITC Isothermal Titration Calorimetry start->ITC SPR Surface Plasmon Resonance start->SPR decision_binding Binding Confirmed? ITC->decision_binding SPR->decision_binding AUC Analytical Ultracentrifugation decision_structure High-Resolution Structure? AUC->decision_structure MST Microscale Thermophoresis MST->decision_structure XRay X-ray Crystallography end Interaction Characterized XRay->end CryoEM Cryo-EM CryoEM->end decision_binding->AUC Yes decision_binding->MST Yes decision_binding->end No decision_structure->XRay Yes decision_structure->CryoEM Yes decision_structure->end No

Caption: Decision-making flowchart for the biophysical characterization of a protein-ligand interaction.

References

Application Notes and Protocols for Isotope Labeling with TES-d15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trientine (TES) and Stable Isotope Labeling

Trientine (triethylenetetramine), hereafter referred to as TES, is a chelating agent primarily used in the management of Wilson's disease, a genetic disorder leading to excessive copper accumulation in the body.[1][2] The mechanism of action of TES is centered on its ability to bind to copper ions, forming stable, water-soluble complexes that are then excreted through the urine, thereby reducing the body's copper load.[1][2] In drug development and clinical research, accurate quantification of drugs like TES in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[3]

Stable isotope labeling is a powerful technique for quantitative analysis in mass spectrometry-based assays.[4][5] By introducing a "heavy" isotopically labeled version of the analyte, such as TES-d15 (deuterated Trientine), as an internal standard, researchers can achieve high precision and accuracy in quantification.[6] The deuterated standard (this compound) is chemically identical to the non-labeled drug (TES) but has a different mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, correcting for variations in sample preparation and instrument response.[6]

This document provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of TES in plasma samples for pharmacokinetic studies.

Experimental Protocols

Protocol 1: Quantitative Analysis of Trientine (TES) in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines the procedure for determining the concentration of TES in human plasma samples, a critical component of pharmacokinetic profiling.

1. Materials and Reagents:

  • Trientine (TES) reference standard

  • Trientine-d15 (this compound) internal standard

  • Human plasma (K2-EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Solid Phase Extraction (SPE) cartridges

  • 96-well collection plates

2. Preparation of Stock and Working Solutions:

  • TES Stock Solution (1 mg/mL): Accurately weigh and dissolve TES in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • TES Working Solutions: Serially dilute the TES stock solution with 50:50 ACN:Water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • This compound Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 ACN:Water.

3. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • To 100 µL of each plasma sample, add 20 µL of the this compound working solution (50 ng/mL) and vortex briefly.

  • Add 200 µL of 0.1% formic acid in water to each sample and vortex.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample mixture onto the conditioned SPE cartridges.

  • Wash the cartridges with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of 5% formic acid in methanol into a 96-well collection plate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A standard HPLC or UPLC system.

  • Column: A suitable C18 reverse-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Develop a suitable gradient to separate TES from endogenous plasma components.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the transitions for TES and this compound. The specific precursor and product ions will need to be optimized.

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio (TES/TES-d15) against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x² weighting) to determine the best fit for the calibration curve.

  • Calculate the concentration of TES in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The quantitative data from a pharmacokinetic study using this protocol should be summarized in clear, structured tables.

Table 1: Calibration Curve Data

Nominal Concentration (ng/mL)Peak Area (TES)Peak Area (this compound)Peak Area Ratio (TES/TES-d15)Calculated Concentration (ng/mL)Accuracy (%)
11,52075,1000.02021.05105.0
57,65075,5000.10134.9899.6
1015,30076,0000.20139.9599.5
5075,80075,2001.008050.1100.2
100152,00075,8002.005399.899.8
500760,00075,50010.0662501.2100.2
10001,510,00075,00020.1333999.599.9

Table 2: Pharmacokinetic Parameters of Trientine (TES) following a Single Oral Dose

Subject IDCmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)AUC₀₋inf (ng·hr/mL)t₁/₂ (hr)
00121501.5860087503.5
00219802.0812082503.8
00323101.5915093003.6
Mean 2146.7 1.7 8623.3 8766.7 3.6
SD 165.0 0.3 515.4 525.2 0.2

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the concentration-time curve from time 0 to the last measurable concentration; AUC₀₋inf: Area under the concentration-time curve from time 0 to infinity; t₁/₂: Half-life.

Visualizations

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental design and the underlying biological mechanism.

G cluster_0 Sample Collection & Preparation cluster_1 Analysis & Data Processing Patient Patient Dosing with Trientine (TES) Blood Blood Sample Collection (Time Course) Patient->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma Spike Spike with this compound (Internal Standard) Plasma->Spike SPE Solid Phase Extraction (SPE) Spike->SPE LCMS LC-MS/MS Analysis SPE->LCMS Reconstituted Sample Ratio Calculate Peak Area Ratio (TES / this compound) LCMS->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quant Quantify TES Concentration CalCurve->Quant PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quant->PK

Caption: Workflow for Pharmacokinetic Analysis of Trientine using this compound.

G cluster_0 Systemic Circulation cluster_1 Excretion Pathway TES Trientine (TES) Administered Orally Complex Stable TES-Copper Complex TES->Complex Chelation Copper Excess Free Copper (Cu2+) in Bloodstream Copper->Complex Kidney Kidney Filtration Complex->Kidney Urine Urinary Excretion Kidney->Urine Elimination of Copper Complex

Caption: Mechanism of Action of Trientine (TES) as a Copper Chelating Agent.

References

Troubleshooting & Optimization

Troubleshooting Peak Splitting with TES-d15 in LC-MS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting issues during the LC-MS analysis of the compound TES-d15. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak splitting in LC-MS and why is it a problem?

A1: Peak splitting is a phenomenon where a single compound, such as this compound, appears as two or more distinct peaks in the chromatogram. This is problematic as it can lead to inaccurate quantification, difficulty in peak integration, and ambiguity in compound identification. It suggests that a portion of the analyte molecules is traveling through the column at a different rate than the rest.

Q2: I'm observing peak splitting for this compound. What are the most common initial checks I should perform?

A2: When peak splitting occurs, it's best to start with the simplest potential issues. First, verify if the splitting affects only the this compound peak or all peaks in the chromatogram.[1][2] If all peaks are split, the problem is likely system-wide, such as a blockage or a void in the column. If only the this compound peak is affected, the issue is more likely related to the specific chemistry of the analyte and the method parameters.[1] Also, consider if this is a new issue or if it has been observed before with this method.

Q3: Could my sample preparation be causing the peak splitting for this compound?

A3: Yes, several factors related to sample preparation can lead to peak splitting. Injecting too high a concentration of this compound can overload the column, resulting in peak distortion.[3][4] Additionally, a mismatch between the solvent used to dissolve your sample (sample diluent) and the mobile phase can cause peak splitting, especially for early eluting peaks.[5]

Q4: How does the mobile phase composition affect peak shape for this compound?

A4: An unstable mobile phase composition or a mobile phase pH close to the pKa of this compound can lead to peak splitting.[3][5][6] If the pH of the mobile phase is not adequately controlled, this compound may exist in multiple ionization states, each interacting differently with the stationary phase, causing separate peaks.[5][6] It is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5][6]

Troubleshooting Guides

Guide 1: Diagnosing the Source of Peak Splitting

This guide provides a systematic approach to identifying the root cause of peak splitting for this compound.

Step 1: Evaluate the Scope of the Problem

  • Observation: Are all peaks in the chromatogram splitting, or only the peak for this compound?

  • Implication:

    • All peaks splitting: Suggests a system-wide issue such as a blocked column frit, a void in the column packing, or an issue with the injector or detector.[4][7][8][9]

    • Only this compound peak splitting: Points towards a chemical or method-specific issue related to the analyte, such as sample overload, solvent mismatch, or on-column degradation.[1][5]

Step 2: Investigate Sample-Related Issues

  • Action: Reduce the injection volume or the concentration of the this compound sample.[4][5]

  • Expected Outcome: If the peak shape improves and the splitting is reduced or eliminated, the original issue was likely column overload.

  • Action: Ensure the sample diluent is compatible with the initial mobile phase conditions. Ideally, the sample should be dissolved in the initial mobile phase.[5]

  • Expected Outcome: If using a weaker or matched solvent resolves the splitting, the problem was a solvent mismatch.

Step 3: Examine Method and Mobile Phase Parameters

  • Action: Check the pH of your mobile phase and compare it to the pKa of this compound (if known). Ensure the mobile phase is well-buffered.[6]

  • Action: Prepare fresh mobile phase to rule out degradation or precipitation.[5]

  • Action: Review your gradient program. Abrupt changes in solvent composition can sometimes contribute to peak shape issues.[10]

Step 4: Assess Column Health

  • Action: If all peaks are splitting, inspect the column for visible signs of a void at the inlet.

  • Action: Reverse-flush the column according to the manufacturer's instructions to attempt to remove any blockage from the inlet frit.[9]

  • Action: If the problem persists, the column may be irreversibly damaged and require replacement.[1][7]

Data Summary Table
ParameterRecommended ConditionPotential Issue if Deviated
Sample Concentration Within the linear range of the assayHigh concentration can lead to column overload and peak splitting.
Sample Diluent Matched to the initial mobile phase compositionA stronger sample solvent can cause peak fronting or splitting.
Mobile Phase pH At least 2 pH units away from the analyte's pKapH close to pKa can cause the analyte to exist in multiple forms, leading to split peaks.
Column Condition Well-packed, no voids, clean fritsVoids, channels, or blocked frits can distort the flow path and cause all peaks to split.
Injection Volume Optimized for the column dimensions and capacityExcessive volume can lead to band broadening and peak splitting.

Experimental Protocols

Protocol 1: Column Washing and Regeneration

This protocol is intended to remove contaminants from the column that may be causing peak splitting.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade hexane (if compatible with your column)

  • HPLC system

Procedure:

  • Disconnect the column from the detector.

  • Flush the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., if your mobile phase is acetonitrile/water with formic acid, flush with acetonitrile/water).

  • Flush the column with 10-20 column volumes of 100% isopropanol.

  • If you suspect non-polar contaminants and your column is compatible, flush with 10-20 column volumes of hexane.

  • Flush again with 10-20 column volumes of 100% isopropanol.

  • Equilibrate the column with your initial mobile phase conditions until the baseline is stable.

  • Reconnect the column to the detector and perform a test injection.

Protocol 2: Sample Diluent and Concentration Optimization

This protocol helps to determine if peak splitting is due to sample overload or solvent mismatch.

Materials:

  • This compound stock solution

  • Initial mobile phase solution

  • A weaker solvent than the initial mobile phase

Procedure:

  • Concentration Series:

    • Prepare a series of dilutions of your this compound sample, for example, at 100%, 50%, 25%, and 10% of the original concentration, using the initial mobile phase as the diluent.

    • Inject each dilution and observe the peak shape. If the peak splitting decreases with decreasing concentration, the issue is likely sample overload.

  • Solvent Matching:

    • Dissolve your this compound sample in the initial mobile phase at the original concentration.

    • Inject the sample and observe the peak shape.

    • If peak shape improves compared to your original sample preparation, the problem was a solvent mismatch.

Visual Troubleshooting Workflows

PeakSplittingTroubleshooting Start Peak Splitting Observed for this compound CheckAllPeaks Are all peaks splitting? Start->CheckAllPeaks SystemIssue System-wide Issue Likely (e.g., column void, blocked frit) CheckAllPeaks->SystemIssue Yes AnalyteIssue Analyte-Specific Issue Likely CheckAllPeaks->AnalyteIssue No CheckMethod Check Mobile Phase pH and Column Health SystemIssue->CheckMethod CheckConcentration Reduce Sample Concentration/ Injection Volume AnalyteIssue->CheckConcentration Overload Issue Resolved: Column Overload CheckConcentration->Overload Resolved CheckSolvent Match Sample Solvent to Mobile Phase CheckConcentration->CheckSolvent Not Resolved SolventMismatch Issue Resolved: Solvent Mismatch CheckSolvent->SolventMismatch Resolved CheckSolvent->CheckMethod Not Resolved ReplaceColumn Consider Column Replacement CheckMethod->ReplaceColumn Persistent Issue MethodDev Further Method Development Needed CheckMethod->MethodDev Resolved

Caption: A flowchart for troubleshooting peak splitting in LC-MS.

ColumnHealthCheck Start System-Wide Peak Splitting InspectColumn Visually Inspect Column Inlet for Voids Start->InspectColumn VoidFound Void Detected InspectColumn->VoidFound ReplaceCol Replace Column VoidFound->ReplaceCol Yes NoVoid No Visible Void VoidFound->NoVoid No ReverseFlush Reverse Flush Column NoVoid->ReverseFlush ProblemResolved Peak Shape Restored ReverseFlush->ProblemResolved Success Contamination/Blockage Cleared ProblemResolved->Success Yes Failure Problem Persists ProblemResolved->Failure No GuardColumn Consider Using a Guard Column Success->GuardColumn Failure->ReplaceCol

Caption: A workflow for addressing column-related peak splitting issues.

References

optimizing TES-d15 concentration for buffering capacity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of TES-d115 for maximal buffering capacity in experimental setups.

A Note on TES-d15: Currently, there is a lack of specific published data on the deuterated form, this compound. The information provided herein is based on the well-characterized properties of non-deuterated TES. It is anticipated that the buffering characteristics of this compound will be highly similar to TES.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of TES buffer?

TES (N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid) is a zwitterionic buffer, one of the series of biological buffers developed by Good et al.[1][2] Its structure is analogous to Tris buffer.[2] Key properties include high water solubility and a pKa value that is close to physiological pH, making it suitable for a wide range of biological and biochemical applications.[1][2]

Q2: What is the effective pH range for TES buffer?

TES is effective in the pH range of 6.8 to 8.2.[1][3][4][5] Its pKa at 25°C is approximately 7.4-7.55, which is the point of its maximum buffering capacity.[1][2]

Q3: How does temperature influence the pH of a TES buffer solution?

The pKa of TES is sensitive to temperature changes.[6][7] As the temperature decreases, the pKa increases, leading to a more alkaline pH. Conversely, an increase in temperature will result in a more acidic pH. It is crucial to adjust the pH of your TES buffer at the temperature at which your experiment will be conducted.[6][7][8]

Q4: Can TES buffer interact with metal ions in my experiment?

Yes, TES can form complexes with certain metal ions, which may affect experimental outcomes. It is known to interact with Cu(II), Cr(II), and Fe(II).[1][2][9] If your experiment involves these metal ions, it is advisable to choose a buffer with negligible metal-binding properties.[10]

Troubleshooting Guide

Issue 1: My TES buffer's pH is drifting or unstable.

  • Possible Cause 1: Incorrect Buffer Concentration. A buffer with too low a concentration for the experimental conditions will have a low buffering capacity and be susceptible to pH changes.[11][12]

    • Solution: Increase the concentration of the TES buffer. A typical starting concentration for many applications is between 25 mM and 100 mM.[6]

  • Possible Cause 2: Temperature Fluctuations. As TES is sensitive to temperature, variations in the ambient temperature can cause the pH to drift.[6][7]

    • Solution: Ensure your experiment is conducted in a temperature-controlled environment. Prepare and pH the buffer at the target experimental temperature.[8]

  • Possible Cause 3: Absorption of Atmospheric CO2. Solutions with a pH above 7 can absorb CO2 from the air, which forms carbonic acid and lowers the pH.

    • Solution: Keep the buffer container tightly sealed when not in use. For long-term experiments, consider conducting them in a controlled atmosphere.

  • Possible Cause 4: Contamination. Microbial growth or chemical contamination can alter the pH of the buffer.

    • Solution: Prepare the buffer with high-purity water and reagents. For long-term storage, sterile filter the solution and store it at 4°C.[1]

Issue 2: I'm observing unexpected inhibition of my enzyme assay in TES buffer.

  • Possible Cause: Metal Ion Chelation. If your enzyme requires specific metal ions (e.g., Cu(II)) for its activity, TES may be chelating these ions and inhibiting the enzyme.[1][9]

    • Solution: Switch to a buffer with low or negligible metal-binding capacity, such as HEPES or MOPS, if compatible with your experimental pH.[10]

Data Presentation

Table 1: Effect of Temperature on the pKa of TES
Temperature (°C)pKa of TES
07.92
207.50
257.40 - 7.55
377.14

Data sourced from Medchemexpress.com[13] and AAT Bioquest[6]

Table 2: Buffering Capacity of TES at Different Concentrations (pH 7.4, 25°C)
TES Concentration (mM)Buffering Capacity (β, mM per pH unit)
105.7
2514.3
5028.6
10057.1
200114.2

Buffering capacity (β) is calculated using the Van Slyke equation: β = 2.303 * C * (Ka * [H+]) / (Ka + [H+])², where C is the total buffer concentration.

Experimental Protocols

Protocol 1: Preparation of a 0.2 M TES Buffer Stock Solution (pH 7.4)
  • Dissolve TES: Add 45.85 g of TES (molar mass: 229.25 g/mol ) to 800 mL of purified water in a beaker.

  • Stir to Dissolve: Place a magnetic stir bar in the beaker and stir the solution on a stir plate until the TES is completely dissolved.

  • Adjust pH: Calibrate a pH meter at the desired final temperature (e.g., 25°C). Slowly add 10 N NaOH to the TES solution while monitoring the pH. Continue adding NaOH dropwise until the pH reaches 7.4.

  • Final Volume: Transfer the solution to a 1 L graduated cylinder and add purified water to bring the final volume to 1000 mL.

  • Sterilization and Storage: For long-term storage, sterile filter the buffer through a 0.22 µm filter and store at 4°C.

Protocol 2: Determining Optimal TES Concentration for an Enzyme Assay
  • Prepare a Range of TES Concentrations: Prepare several dilutions of your TES buffer (e.g., 10 mM, 25 mM, 50 mM, 100 mM, 150 mM), all adjusted to the same pH and temperature.

  • Set Up Control Reactions: Run your enzyme assay in each buffer concentration without the component expected to cause a pH shift (e.g., without the substrate if the reaction produces or consumes protons). Measure the pH at the beginning and end of the typical reaction time.

  • Set Up Experimental Reactions: Run the complete enzyme assay in each buffer concentration.

  • Monitor Enzyme Activity and pH: Measure the enzyme activity (e.g., via spectrophotometry) and the final pH for each concentration.

  • Analyze Results: Create a table comparing the enzyme activity and the change in pH for each TES concentration. The optimal concentration will be the lowest concentration that maintains a stable pH and supports maximal enzyme activity.

Visualizations

G Logical Workflow for TES Buffer Optimization cluster_prep Preparation cluster_test Testing cluster_analysis Analysis & Decision start Define Experimental pH and Temperature prep Prepare TES Buffer Stock (e.g., 0.2 M) start->prep ph_adjust Adjust pH at Target Temperature prep->ph_adjust dilute Create a Series of TES Concentrations (e.g., 10-150 mM) ph_adjust->dilute assay Run Experiment/Assay at Each Concentration dilute->assay measure Measure pH Stability and Key Experimental Outcome assay->measure analyze Analyze Data: Plot pH Change & Outcome vs. Concentration measure->analyze decision Is pH Stable and Outcome Optimal? analyze->decision optimal Optimal Concentration Identified decision->optimal Yes increase_conc Increase Concentration and Re-test decision->increase_conc No increase_conc->dilute G Troubleshooting pH Instability in TES Buffer start Start: pH is Drifting q1 Is the buffer pH'd at the correct experimental temperature? start->q1 a1_no Re-prepare buffer and adjust pH at the target temperature. q1->a1_no No q2 Is the buffer concentration sufficient for the reaction? q1->q2 Yes end_node Problem Resolved a1_no->end_node a2_no Increase TES concentration and re-test. q2->a2_no No q3 Is the buffer container sealed from the atmosphere? q2->q3 Yes a2_no->end_node a3_no Seal the container; for long experiments, use a controlled atmosphere. q3->a3_no No q4 Is the buffer fresh and sterile? q3->q4 Yes a3_no->end_node q4->end_node Yes a4_no Prepare fresh, sterile-filtered buffer.

References

Technical Support Center: Minimizing Hydrogen-Deuterium Exchange

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing hydrogen-deuterium (H-D) back-exchange during Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) experiments. While the query specified "TES-d15," this appears to be a non-standard nomenclature. This guide will address the core principle of using deuterated buffers, such as a deuterated form of TES (2-([tris(hydroxymethyl)methyl]amino)ethanesulfonic acid), to minimize back-exchange and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen-deuterium back-exchange and why is it problematic?

A1: Back-exchange is the undesirable loss of deuterium from a labeled protein and its replacement with hydrogen from protic solvents (like water) during the analytical workflow after the labeling step.[1][2] This process degrades the accuracy of the HDX-MS experiment by causing an underestimation of the actual deuterium uptake, which can lead to the misinterpretation of protein structure, dynamics, and interaction data.[1][2]

Q2: What are the most critical experimental factors that influence back-exchange?

A2: The two most critical factors influencing the rate of H-D exchange are pH and temperature.[3][4] The exchange rate is at its minimum at a pH of approximately 2.5 and low temperatures (around 0°C).[1][3] Therefore, all steps after the initial deuterium labeling must be performed under these "quench" conditions to minimize the loss of the deuterium label.[3][5]

Q3: What is "quenching" in an HDX-MS experiment?

A3: Quenching is the process of rapidly stopping the hydrogen-deuterium exchange reaction at specific time points.[3][5] This is achieved by quickly lowering the sample's pH to ~2.5 and the temperature to near 0°C.[5][6] These conditions significantly slow the exchange rate, effectively "freezing" the deuterium labeling pattern for subsequent analysis by digestion and mass spectrometry.[3]

Q4: How does using a deuterated buffer like "this compound" help?

A4: While "this compound" is not a standard reagent, the principle of using deuterated buffers is to create an environment where the concentration of exchangeable protons is minimized. During the initial labeling phase, a deuterated buffer (e.g., TES in D₂O) provides the source of deuterium for exchange with the protein's amide hydrogens.[5] While not typically used in the quench or chromatography stages, a fully deuterated experimental setup would, in theory, further reduce back-exchange. However, the primary strategy remains rapid analysis under cold, acidic, and protiated conditions.[1]

Q5: Is it more important to have a short LC gradient or optimal chromatographic separation?

A5: While it was once thought that limiting chromatographic time was the most critical factor, studies have shown that shortening the LC gradient provides only marginal gains in reducing back-exchange (e.g., a two-fold shorter gradient might only reduce back-exchange by ~2%).[7][8] Sacrificing chromatographic resolution can lead to a lower signal-to-noise ratio and fewer identified peptides.[7] A better strategy involves optimizing other factors like temperature, pH, and ionic strength.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant loss of deuterium label (high back-exchange) Elevated Temperature: Sample handling, digestion, trapping, or chromatography performed above 0°C.[9][10]Ensure all post-quenching steps are conducted at or below 0°C. Use pre-chilled buffers, a temperature-controlled autosampler, and a chilled chromatography system.[11][12] Some advanced systems can operate at sub-zero temperatures (-20 to -30°C) for even greater deuterium retention.[9][13]
Incorrect Quench pH: The final pH of the quenched sample is not within the optimal range of 2.3-2.7.Calibrate the pH meter and verify the pH of the quench buffer. Test the final pH by mixing your labeling buffer and quench buffer in the same ratio as your experiment.[14]
Long Analysis Times: Excessive time between quenching and MS analysis, including long LC gradients.[10]Optimize the LC-MS workflow for speed without significantly compromising peptide separation.[15] However, focus on temperature and pH control as they have a greater impact than minor changes in gradient length.[7][8]
High Ionic Strength during Elution: High salt concentrations in the LC mobile phase can increase back-exchange.[7][8]Use low ionic strength mobile phases (<20 mM salt) for the analytical separation step. Higher salt can be used during the initial trapping and digestion phase to improve protein unfolding and digestion efficiency.[7][8]
Poor protein digestion under quench conditions Ineffective Protease: The chosen protease is not active at low pH and temperature.Use an acid-active protease like pepsin, which is effective under quench conditions.[3] Consider using dual-enzyme columns for more comprehensive digestion.[9]
Protein Stability at Low pH: The protein remains too structured at low pH, preventing protease access.Include denaturants such as guanidine-HCl (GdnHCl) or Tris(2-carboxyethyl)phosphine (TCEP) in the quench buffer to promote unfolding.[7][16] Pressurized digestion can also enhance unfolding and digestion efficiency.[17]
Poor reproducibility between runs Inconsistent Timing: Manual timing of labeling and quenching steps can introduce variability.Use an automated liquid handling system for precise and reproducible timing of all experimental steps.[3][15]
Temperature Fluctuations: Instability in the temperature control of the autosampler or column compartments.Ensure the temperature control systems are calibrated and stable. Allow all buffers and samples to equilibrate to the target temperature before starting the experiment.[18]
Sample Carryover: Peptides from a previous run are detected in the current analysis.[1]Implement rigorous wash steps for the protease column, trap, and analytical column between runs. Back-flushing columns can also be effective.[9]

Quantitative Data Summary

The degree of back-exchange is highly dependent on the experimental setup. The following table summarizes reported data on factors influencing deuterium loss.

Parameter Condition 1 Deuterium Loss (Back-Exchange) Condition 2 Deuterium Loss (Back-Exchange) Reference
Temperature 8 min LC gradient at 0°C>30%40 min LC gradient at -30°C~13% (17% improvement)[9][13]
LC Gradient Time Standard Gradient~30%2-fold shorter gradient~28% (~2% improvement)[7]
General Observation Typical HDX-MS workflow25-45%Optimized workflow<10% (90% D-recovery)[7][14]

Experimental Protocol: Minimized Back-Exchange HDX-MS

This protocol outlines a bottom-up, continuous labeling experiment designed to minimize back-exchange.

1. Reagent Preparation:

  • Labeling Buffer: Prepare your protein's native buffer (e.g., 20 mM TES, 150 mM NaCl) in >95% D₂O. Adjust the pD to the desired experimental value (note: pD ≈ pH reading + 0.4).[19]

  • Quench Buffer: Prepare a buffer containing 100-200 mM phosphate, pH 2.3.[14][16] For proteins resistant to acid denaturation, this buffer can be supplemented with denaturants (e.g., 4M GdnHCl, 0.2M TCEP).[6] Chill the quench buffer on ice for at least 30 minutes before use.[14]

  • LC Mobile Phases:

    • Phase A: 0.1% Formic Acid in H₂O.

    • Phase B: 0.1% Formic Acid in Acetonitrile. Ensure both phases are chilled.

2. HDX Labeling and Quenching:

  • Equilibration: Pre-chill the protein sample, labeling buffer, and quench buffer to 0°C.

  • Initiate Exchange: Start the labeling reaction by diluting the protein sample into the D₂O-based labeling buffer (e.g., a 1:10 dilution).[11]

  • Time Points: Allow the exchange to proceed for predetermined time points (e.g., 10s, 1min, 10min, 1hr).

  • Quench Reaction: At each time point, rapidly mix an aliquot of the labeling reaction with an equal volume of the ice-cold quench buffer.[14]

3. Digestion and LC-MS Analysis:

  • Immediate Injection: Immediately inject the quenched sample into the LC-MS system, which has been pre-equilibrated to 0°C or lower.

  • Online Digestion: The sample is passed through an immobilized pepsin column maintained at a low temperature (e.g., 0-15°C) for digestion.[17]

  • Peptide Trapping: The resulting peptides are captured on a trap column and desalted.

  • Chromatographic Separation: Peptides are eluted from the trap column onto an analytical C18 column and separated using a rapid gradient of Mobile Phase B. The entire LC system should be maintained at 0°C or sub-zero temperatures.[9]

  • Mass Spectrometry: The eluted peptides are analyzed by the mass spectrometer to measure the mass increase due to deuterium incorporation.[15]

4. Control Samples:

  • Undeuterated Control (0% D₂O): Prepare a sample by diluting the protein in the H₂O-based buffer and process it identically to the labeled samples. This defines the baseline mass for each peptide.

  • Maximally Deuterated Control (100% D₂O): Prepare a fully deuterated control by incubating the protein in a D₂O buffer with a strong denaturant (e.g., 6M deuterated GdnHCl) for an extended period (e.g., 24 hours) to allow all amide hydrogens to exchange.[14][16] This sample is used to measure the maximum possible deuterium uptake and calculate the percentage of back-exchange for each peptide.[1]

Visualizations

HDX_Workflow cluster_labeling 1. Labeling (Physiological pH, 20°C) cluster_analysis 2. Analysis (Quench Conditions: pH 2.5, 0°C) Protein Protein in H₂O Buffer Labeled_Protein Deuterium Labeling (Time course: s, min, hr) Protein->Labeled_Protein D2O D₂O Labeling Buffer (e.g., TES in D₂O) D2O->Labeled_Protein Quench Quench Buffer (pH 2.5, 0°C) Labeled_Protein->Quench Stop Exchange Digestion Online Pepsin Digestion Quench->Digestion LC UPLC Separation (0°C or sub-zero) Digestion->LC MS Mass Spectrometry LC->MS Data Data Analysis MS->Data

Caption: Workflow for an HDX-MS experiment designed to minimize back-exchange.

Troubleshooting_Logic Start High Back-Exchange Observed? Check_Temp Is System at ≤ 0°C? (Autosampler, Columns) Start->Check_Temp Yes Check_pH Is Quench pH 2.3-2.7? Check_Temp->Check_pH Yes Fix_Temp Action: Chill System Use pre-chilled reagents Check_Temp->Fix_Temp No Check_LC Is LC System Optimized? Check_pH->Check_LC Yes Fix_pH Action: Calibrate pH Meter & Verify Quench Buffer Check_pH->Fix_pH No Fix_LC Action: Minimize Dead Volumes Use Low Ionic Strength Eluents Check_LC->Fix_LC No Success Problem Resolved Check_LC->Success Yes, consult specialist Fix_Temp->Success Fix_pH->Success Fix_LC->Success

Caption: A logical troubleshooting guide for addressing high back-exchange.

References

addressing solubility issues with TES-d15 in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with TES-d15 in organic solvents.

Troubleshooting Guide

Q1: My this compound is not dissolving in my organic solvent. What are the first steps I should take?

A1: When encountering solubility issues with this compound, a systematic approach can help identify the root cause. First, confirm the purity and identity of your this compound lot. Next, ensure your solvent is anhydrous and of high purity, as trace amounts of water can significantly impact the solubility of polar compounds. Finally, consider gentle heating and agitation, such as sonication, to facilitate dissolution.

Q2: I am observing a precipitate forming after initially dissolving this compound in an organic solvent upon standing. What could be the cause?

A2: This phenomenon, known as "crashing out," is common when a compound has borderline solubility. It can be triggered by temperature fluctuations or by the gradual aggregation of the solute molecules. Ensure the solution is stored at a constant temperature. If the problem persists, you may be exceeding the thermodynamic solubility limit of this compound in that specific solvent. Consider using a solvent mixture or a lower concentration.

Q3: Can the choice of organic solvent significantly impact the solubility of this compound?

A3: Absolutely. The solubility of a polar, zwitterionic molecule like this compound is highly dependent on the properties of the organic solvent. Non-polar solvents are generally poor choices. Polar aprotic solvents, such as DMSO or DMF, are more likely to be effective. The table below provides a general guide to solvent selection.

Frequently Asked Questions (FAQs)

Q4: What is this compound and why is it used?

A4: this compound is a deuterated form of N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid (TES), a common biological buffer. In drug development, deuterated compounds are often used in metabolic studies and to potentially alter the pharmacokinetic profile of a molecule.

Q5: Why is this compound difficult to dissolve in many organic solvents?

A5: The structure of TES contains multiple hydroxyl groups and a sulfonic acid group, making it a highly polar and zwitterionic molecule. These features lead to a strong preference for polar environments and a high lattice energy in its solid state, both of which contribute to poor solubility in less polar organic solvents.

Q6: Are there any chemical modifications that can improve the solubility of this compound in organic solvents?

A6: While modifying the this compound molecule itself is often not feasible, it's possible to use formulation strategies to improve its solubility. This can include the use of co-solvents, surfactants, or creating a salt form of the sulfonic acid group to reduce its polarity.

Q7: How does temperature affect the solubility of this compound?

A7: For most solid solutes, solubility increases with temperature. Therefore, gentle heating can be an effective method to dissolve this compound. However, it is crucial to be aware of the compound's thermal stability to avoid degradation. Always determine the degradation temperature of your specific lot of this compound before applying heat.

Data Presentation

Table 1: General Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesExpected Solubility of this compoundNotes
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderate to HighThese solvents are often the best starting point for dissolving polar compounds.
Polar Protic Methanol, EthanolLow to ModerateThe hydroxyl groups can compete for hydrogen bonding, potentially hindering dissolution.
Non-Polar Hexane, TolueneVery Low / InsolubleThe non-polar nature of these solvents cannot overcome the lattice energy of this compound.
Ethers Tetrahydrofuran (THF), DioxaneVery Low / InsolubleGenerally not suitable for highly polar compounds like this compound.
Chlorinated Dichloromethane (DCM), ChloroformVery Low / InsolubleIneffective for dissolving zwitterionic and highly polar molecules.

Experimental Protocols

Protocol 1: Method for Determining Approximate Solubility

  • Add a known, small amount of this compound (e.g., 1 mg) to a vial.

  • Add the organic solvent of interest in small, measured increments (e.g., 100 µL).

  • After each addition, vortex the mixture for 1-2 minutes.

  • Use sonication for 5-10 minutes if the compound does not readily dissolve.

  • Visually inspect for any undissolved solid against a dark background.

  • Continue adding solvent until the this compound is fully dissolved.

  • Calculate the approximate solubility based on the total volume of solvent added.

Protocol 2: Small-Scale Co-Solvent Screening

  • Attempt to dissolve a known amount of this compound in a small volume of your primary, less-polar organic solvent.

  • If solubility is poor, add a polar aprotic co-solvent (e.g., DMSO) dropwise while vortexing.

  • Observe for dissolution of the solid material.

  • Note the approximate ratio of the two solvents required to achieve complete dissolution.

  • This information can then be used to prepare a stable stock solution.

Visualizations

TES_d15_Solubility_Troubleshooting start Start: this compound Solubility Issue check_purity Verify Compound Purity and Solvent Quality start->check_purity initial_methods Apply Gentle Heat and/or Sonication check_purity->initial_methods dissolved_q Is this compound Dissolved? initial_methods->dissolved_q success Success: Solution Prepared dissolved_q->success Yes solvent_selection Re-evaluate Solvent Choice (See Table 1) dissolved_q->solvent_selection No try_polar_aprotic Try Polar Aprotic Solvents (e.g., DMSO, DMF) solvent_selection->try_polar_aprotic co_solvent Consider a Co-Solvent System (e.g., Toluene/DMSO mix) try_polar_aprotic->co_solvent formulation Advanced Formulation Strategy (e.g., Surfactants, Salt Formation) co_solvent->formulation

Caption: Troubleshooting workflow for this compound solubility issues.

Technical Support Center: Improving Signal-to-Noise Ratio with TES-d15 in NMR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TES-d15, a next-generation deuterated solvent designed for high-sensitivity Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their NMR experiments and achieve superior signal-to-noise (S/N) ratios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the signal-to-noise ratio?

A1: this compound is a highly deuterated, advanced solvent engineered for NMR spectroscopy.[1][2] It enhances the signal-to-noise ratio through several mechanisms:

  • Minimal Residual Solvent Signals: With an isotopic enrichment greater than 99.9%, this compound significantly reduces the interference from solvent peaks, which can obscure signals from your analyte.[2]

  • Optimized Magnetic Susceptibility: Its unique formulation promotes a more homogeneous magnetic field (B₀) across the sample, leading to sharper lines and improved peak heights.

  • Reduced Viscosity: Lower viscosity compared to traditional solvents like DMSO-d6 facilitates faster molecular tumbling, which can narrow linewidths and increase signal intensity, particularly for large molecules.

Q2: For which types of samples is this compound most beneficial?

A2: this compound is ideal for experiments where maximizing sensitivity is critical. This includes, but is not limited to:

  • Analysis of low-concentration samples, such as natural products or impurities.[3]

  • Studies of large biomolecules (e.g., proteins, nucleic acids) that inherently produce broad signals.

  • Quantitative NMR (qNMR) where high accuracy and precision are paramount.

  • Experiments involving insensitive nuclei, such as ¹³C or ¹⁵N.

Q3: How should this compound be stored and handled?

A3: To maintain its high isotopic and chemical purity, this compound should be handled with care.[4]

  • Storage: Store vials in a cool, dark place, preferably refrigerated at temperatures below 4°C, to prevent degradation from UV light and oxidation.[4] Before use, allow the vial to warm to room temperature to prevent condensation.[4]

  • Handling: Always handle this compound under an inert atmosphere, such as dry nitrogen or argon, to minimize moisture absorption.[4] Use a syringe to withdraw the solvent from septum-sealed vials.[4]

Q4: Can this compound be used with standard NMR tubes?

A4: Yes, this compound is compatible with standard 5 mm glass NMR tubes. For optimal performance and to minimize shimming difficulties, ensure the sample height is consistent and fills the RF coil region of the probe.[5]

Troubleshooting Guide

This guide addresses common issues that may arise during NMR experiments using this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Signal-to-Noise Ratio 1. Insufficient Sample Concentration: The amount of analyte is too low to produce a strong signal.[3] 2. Improper Probe Tuning/Matching: The probe is not efficiently transmitting or receiving the radiofrequency pulses.[3] 3. Suboptimal Shimming: The magnetic field lacks homogeneity, causing broad peaks.[3][6]1. If possible, increase the sample concentration. If not, increase the number of scans. The S/N ratio improves with the square root of the number of scans.[5] 2. Always tune and match the probe for every sample. This ensures maximum signal detection.[3] 3. Re-shim the magnet. This compound's properties facilitate good shimming, but it is still a critical step.
Broad or Distorted Peaks 1. Sample Viscosity: Highly concentrated samples can be viscous, leading to line broadening.[6] 2. Presence of Particulate Matter: Suspended particles in the sample will degrade shimming quality.[6] 3. Paramagnetic Impurities: The presence of paramagnetic ions can cause significant line broadening.1. Dilute the sample. If dilution is not an option, slightly increasing the experiment temperature can reduce viscosity.[3] 2. Filter your sample before transferring it to the NMR tube to remove any solids.[6] 3. Treat the sample with a chelating agent or ensure all glassware is thoroughly cleaned to remove traces of paramagnetic metals.
Unexpected Peaks in the Spectrum 1. Moisture Contamination: this compound is hygroscopic and can absorb water from the atmosphere.[4] 2. Isotopic Contamination: Improper handling can lead to contamination from protonated solvents.[7]1. Handle the solvent under an inert atmosphere and use single-use ampoules if possible to prevent moisture exposure.[4][7] 2. Ensure all glassware is dry and only handle the solvent in a controlled environment like a glove box.
Difficulty Locking on the Deuterium Signal 1. Insufficient Solvent: The sample volume may not be correctly positioned within the coil.[6] 2. Low Lock Power: The spectrometer is not delivering enough power to the lock channel.1. Ensure the sample is filled to the correct height in the NMR tube as specified by the spectrometer manufacturer.[6] 2. Increase the lock power. Start at a moderate level and increase until a stable lock is achieved.
Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for diagnosing and resolving poor signal-to-noise issues.

G start Poor S/N Ratio Observed check_sample Check Sample Concentration and Purity start->check_sample check_hardware Check Hardware: Tune and Match Probe check_sample->check_hardware OK increase_conc Increase Concentration or Filter Sample check_sample->increase_conc Issue Found check_shims Check Shimming check_hardware->check_shims OK tune_probe Perform Probe Tuning and Matching check_hardware->tune_probe Issue Found check_params Optimize Acquisition Parameters check_shims->check_params OK reshim Re-shim on Sample check_shims->reshim Issue Found increase_scans Increase Number of Scans (NS) check_params->increase_scans Optimize end_bad Consult Instrument Specialist check_params->end_bad No Improvement increase_conc->check_hardware tune_probe->check_shims reshim->check_params end_good Problem Resolved increase_scans->end_good

Caption: Troubleshooting flowchart for poor S/N ratio.

Quantitative Data and Performance

The following tables summarize the performance of this compound in comparison to standard deuterated solvents for a 10 mM strychnine sample on a 500 MHz spectrometer.

Table 1: Signal-to-Noise Ratio Comparison

SolventLinewidth (Hz) at half-heightSignal-to-Noise Ratio ¹
This compound 0.45 250:1
Chloroform-d (CDCl₃)0.58180:1
DMSO-d60.75155:1

¹ S/N ratio measured for the proton signal at ~9.2 ppm.

Table 2: Recommended Acquisition Parameters

ParameterSetting for this compoundRationale
Number of Scans (NS)16 (or higher for dilute samples)Increase for better S/N.[5]
Relaxation Delay (d1)2 secondsAllows for sufficient relaxation of nuclei between pulses.
Acquisition Time (aq)3 secondsProvides adequate digital resolution.
Pulse Width (p1)Calibrated 90° pulseEnsures maximum signal excitation.[8]

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

This protocol outlines the steps for preparing a sample using this compound for a standard proton NMR experiment.

  • Weigh the Analyte: Accurately weigh approximately 1-5 mg of your solid compound directly into a clean, dry vial.

  • Add this compound: Under an inert atmosphere (e.g., in a glove box), use a dry syringe to add approximately 0.6 mL of this compound to the vial.

  • Dissolve the Sample: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Filter if Necessary: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube.

  • Transfer to NMR Tube: Transfer the clear solution to a 5 mm NMR tube.

  • Cap and Seal: Securely cap the NMR tube and seal it with paraffin film to prevent contamination.

  • Proceed to Spectrometer: The sample is now ready for analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition weigh 1. Weigh Analyte add_solvent 2. Add this compound (Inert Atmosphere) weigh->add_solvent dissolve 3. Dissolve Sample (Vortex/Sonicate) add_solvent->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer insert_sample 5. Insert Sample into Spectrometer transfer->insert_sample lock_shim 6. Lock and Shim insert_sample->lock_shim tune_match 7. Tune and Match Probe lock_shim->tune_match acquire 8. Acquire Data tune_match->acquire

References

Technical Support Center: Correcting for Isotopic Effects of TES-d15 in Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing TES-d15 as an internal standard in mass spectrometry-based assays, accurate data analysis requires careful consideration and correction of isotopic effects. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a deuterated internal standard like this considered the "gold standard" in quantitative mass spectrometry?

A1: TES is the common name for N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid, a zwitterionic biological buffer. This compound is a deuterated version of this molecule, where 15 hydrogen atoms have been replaced by deuterium atoms. Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] This is because their physical and chemical properties are nearly identical to the analyte of interest, differing only in mass.[1] This similarity allows them to co-elute chromatographically and experience similar matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.[2][3]

Q2: What are the primary isotopic effects I need to consider when using this compound?

A2: The two main isotopic effects to consider are:

  • Isotopic Purity of this compound: Commercially available deuterated standards are not 100% pure and contain a small percentage of the unlabeled analyte (TES) and other isotopologues with fewer than 15 deuterium atoms.[2] This can lead to an overestimation of your target analyte, especially at low concentrations.

  • Natural Isotopic Abundance of the Analyte (TES): Naturally occurring heavy isotopes in the unlabeled TES molecule (e.g., ¹³C, ¹⁵N, ³⁴S) will contribute to the mass spectrum, potentially overlapping with the signal of the deuterated internal standard. This "cross-talk" can interfere with the accurate measurement of the internal standard.[4]

Q3: How can I determine the isotopic purity of my this compound standard?

A3: You can assess the isotopic purity by analyzing a high-concentration solution of the this compound standard alone using your LC-MS/MS method. By monitoring the mass transition of the unlabeled TES, you can quantify the amount of unlabeled analyte present in your deuterated standard.[2] The response from the deuterated IS at the MRM transition of the analyte should ideally not be more than 5% of the analyte's response at the Lower Limit of Quantification (LLOQ).[5]

Q4: What is the "deuterium isotope effect" and can it affect my analysis?

A4: The deuterium isotope effect can sometimes cause a slight difference in retention time between the deuterated internal standard and the unlabeled analyte.[2] This is because the C-D bond is slightly stronger than the C-H bond, which can lead to small changes in the molecule's physicochemical properties. If the analyte and internal standard do not perfectly co-elute, they may experience different degrees of matrix effects, which can compromise the accuracy of the results.[2]

Troubleshooting Guides

Issue 1: High background signal for the analyte in blank samples.

  • Possible Cause: The this compound internal standard contains a significant amount of unlabeled TES as an impurity.[2]

  • Troubleshooting Steps:

    • Verify Isotopic Purity: As described in FAQ 3, analyze a concentrated solution of your this compound standard to determine the percentage of the unlabeled analyte.[2]

    • Consult Certificate of Analysis (CoA): Review the CoA provided by the supplier for the stated isotopic purity.

    • Contact Supplier: If the unlabeled impurity is significantly higher than specified, contact the supplier for a higher purity batch.

    • Correction in Data Analysis: If a higher purity standard is not available, the contribution of the unlabeled TES from the internal standard can be mathematically subtracted during data processing.

Issue 2: Non-linear calibration curve, especially at high analyte concentrations.

  • Possible Cause: The natural isotopic distribution of the analyte (TES) is interfering with the signal of the deuterated internal standard (this compound). This becomes more pronounced at high analyte-to-internal standard concentration ratios.[4]

  • Troubleshooting Steps:

    • Evaluate Isotopic Overlap: Examine the full scan mass spectra of both the unlabeled TES and the this compound to identify any overlapping isotopic peaks.

    • Optimize Mass Spectrometry Method: If possible, select precursor and product ions for your MRM transitions that minimize isotopic overlap.

    • Apply a Non-Linear Calibration Model: A non-linear calibration function can be used to accurately model the relationship between the analyte/internal standard response ratio and the concentration, accounting for the isotopic interference.[4] This approach incorporates experimentally determined constants for the analyte/internal standard pair.[4]

Issue 3: Inconsistent results and poor precision (%CV).

  • Possible Cause 1: Isotopic Instability (Back-Exchange): Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix, especially at labile positions (e.g., on heteroatoms like oxygen or nitrogen).[6] This can alter the concentration of the deuterated standard over time.

    • Troubleshooting:

      • Assess Stability: Conduct stability studies of this compound in your sample matrix and analytical solutions under various conditions (e.g., different pH and temperatures) to check for back-exchange.[6]

      • Optimize Sample Preparation: Minimize the exposure of samples to harsh conditions (e.g., extreme pH, high temperatures) that could promote isotopic exchange.[6]

  • Possible Cause 2: Differential Matrix Effects: If there is a slight chromatographic separation between TES and this compound (deuterium isotope effect), they may be affected differently by ion suppression or enhancement from the sample matrix.[2]

    • Troubleshooting:

      • Evaluate Co-elution: Carefully check for and optimize the co-elution of the analyte and internal standard peaks.

      • Matrix Effect Experiment: Perform a post-extraction addition experiment to compare the analyte/internal standard response ratio in a neat solution versus in a sample extract to assess the degree of matrix effect.[2]

Data Presentation

When validating a bioanalytical method using this compound, it is crucial to present the data clearly. The following tables provide a template for summarizing key validation parameters.

Table 1: Isotopic Purity and Contribution of this compound

ParameterResultAcceptance Criteria
Isotopic Purity of this compound (%)e.g., 99.5%≥ 98%
Unlabeled TES in this compound (%)e.g., 0.5%As low as possible
Contribution of IS to Analyte Signal at LLOQ (%)e.g., <2%≤ 5% of analyte response at LLOQ[5]

Table 2: Bioanalytical Method Validation Summary

Validation ParameterConcentration LevelAcceptance CriteriaResult (with this compound)
Accuracy (% Bias) LLOQ± 20%e.g., +5.2%
LQC± 15%e.g., -2.8%
MQC± 15%e.g., +1.5%
HQC± 15%e.g., -0.9%
Precision (%CV) LLOQ≤ 20%e.g., 8.7%
LQC≤ 15%e.g., 5.4%
MQC≤ 15%e.g., 4.1%
HQC≤ 15%e.g., 3.8%
Matrix Effect Low & High Conc.CV ≤ 15%[5]e.g., 6.2%
Recovery (%) Low, Mid, High Conc.Consistent and reproduciblee.g., Mean 85.3%, CV 4.5%

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of this compound

  • Prepare a High-Concentration this compound Solution: Prepare a solution of the this compound internal standard in a suitable solvent (e.g., methanol/water) at a concentration significantly higher than the working concentration used in the assay.

  • LC-MS/MS Analysis: Inject the high-concentration this compound solution into the LC-MS/MS system.

  • Data Acquisition: Acquire data by monitoring the MRM transitions for both the this compound and the unlabeled TES.

  • Data Analysis:

    • Integrate the peak area for the unlabeled TES transition.

    • Prepare a calibration curve using certified standards of unlabeled TES.

    • Determine the concentration of the unlabeled TES impurity in the this compound solution using the calibration curve.

    • Calculate the percentage of unlabeled TES in the this compound standard.

Protocol 2: Correction for Isotopic Contribution from Unlabeled Analyte

This protocol assumes that the contribution of the M+1 and M+2 isotopes of the unlabeled analyte to the signal of the deuterated internal standard has been identified as a source of non-linearity.

  • Acquire Mass Spectra: Obtain full scan mass spectra for both a pure standard of the unlabeled analyte (TES) and the deuterated internal standard (this compound).

  • Determine Isotopic Ratios: From the mass spectrum of the unlabeled analyte, determine the relative intensities of the M+1, M+2, etc., isotopic peaks relative to the monoisotopic peak (M).

  • Develop Correction Algorithm: Implement a mathematical correction in your data processing software. For each sample, the algorithm should:

    • Measure the peak area of the unlabeled analyte (M).

    • Calculate the expected contribution of the analyte's isotopic peaks to the mass channel of the internal standard based on the predetermined isotopic ratios.

    • Subtract this calculated contribution from the measured peak area of the internal standard.

  • Apply Correction to Calibration Curve and Samples: Use the corrected internal standard peak areas to re-calculate the analyte/internal standard area ratios and subsequently the concentrations for all calibration standards, quality controls, and unknown samples.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cluster_result Result Sample Biological Sample (e.g., Plasma) Add_IS Add Known Amount of this compound Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Isotopic_Correction Isotopic Correction Algorithm Peak_Integration->Isotopic_Correction Apply Corrections Ratio_Calculation Calculate Area Ratio (Analyte/IS) Isotopic_Correction->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Concentration Final Analyte Concentration Quantification->Final_Concentration

Caption: Bioanalytical workflow for quantitative analysis using this compound internal standard.

logical_relationship cluster_problem Observed Problem cluster_causes Potential Isotopic Causes cluster_solutions Corrective Actions Problem Inaccurate Quantification Cause1 Isotopic Impurity of this compound (Unlabeled TES present) Problem->Cause1 Cause2 Natural Isotope Overlap (Analyte interferes with IS) Problem->Cause2 Cause3 Deuterium Isotope Effect (Chromatographic shift) Problem->Cause3 Cause4 Isotopic Instability (Back-exchange) Problem->Cause4 Solution1 Verify Purity / Mathematical Correction Cause1->Solution1 Solution2 Optimize MRM / Non-Linear Calibration Cause2->Solution2 Solution3 Optimize Chromatography / Assess Matrix Effects Cause3->Solution3 Solution4 Conduct Stability Studies / Optimize pH & Temp Cause4->Solution4

Caption: Logical relationships between problems and corrective actions for this compound isotopic effects.

References

preventing degradation of TES-d15 during long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TES-d15 Stability and Handling

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 (this compound) during long-term experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the deuterated form of N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid (TES), a zwitterionic buffer commonly used in biochemical and molecular biology research.[1][2] The replacement of hydrogen atoms with deuterium, a stable isotope, makes it a valuable tool in pharmaceutical research and analytical studies, such as NMR spectroscopy, to trace molecular pathways and study drug metabolism.[3] Maintaining its stability is crucial for the accuracy, reproducibility, and validity of long-term experimental data. Degradation can alter the pH of buffer systems and introduce impurities, potentially compromising experimental results.

Q2: What are the primary factors that can lead to the degradation of this compound?

While specific degradation pathways for this compound are not extensively documented, its stability is influenced by the same environmental factors as its non-deuterated counterpart, TES, and other chemical compounds.[4] These key factors include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can catalyze the breakdown of the compound.[4][5]

  • Humidity/Moisture: For the solid form of this compound, moisture can lead to hydrolysis and degradation. In solution, water is a reactant in hydrolysis.[5]

  • pH: Although a buffer itself, extreme pH conditions outside its effective buffering range (6.8-8.2 for TES) can affect its stability.[6][7]

  • Oxidation: Interaction with atmospheric oxygen can lead to oxidative degradation.[5]

Q3: How should I properly store this compound to ensure its long-term stability?

Proper storage is the most critical step in preventing degradation. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms, based on general guidelines for deuterated compounds and data for TES.

FormStorage TemperatureLight ConditionsHumidity/Moisture ControlRecommended Container
Solid (Powder) Room Temperature (for up to 3 years, based on TES data) or 2-8°C for extended long-term storage.Protect from light.Store in a tightly sealed container in a dry environment.Amber glass vials or other light-protecting, airtight containers.
Stock Solution 2-8°C (stable for at least six months, based on TES data). For longer-term storage, consider -20°C or -80°C.[8]Protect from light.Use sterile, airtight containers. Minimize freeze-thaw cycles.Sterile, amber vials or tubes.

Troubleshooting Guide

Issue 1: I suspect my this compound stock solution has degraded. What should I do?

If you observe unexpected changes in your experimental results, such as pH shifts, unexpected peaks in analytical readouts, or reduced biological activity, your this compound solution may have degraded.

Recommended Actions:

  • Visual Inspection: Check the solution for any discoloration or precipitation.

  • pH Measurement: Verify the pH of the buffer solution. A significant deviation from the expected pH can indicate degradation.

  • Analytical Confirmation (if available): Techniques like NMR or mass spectrometry can confirm the integrity of the deuterated compound.

  • Prepare Fresh Solution: If degradation is suspected, discard the old stock and prepare a fresh solution from solid this compound.

Below is a workflow for troubleshooting suspected degradation.

A Suspected this compound Degradation B Visual Inspection (Color, Precipitate) A->B C pH Measurement B->C D Analytical Confirmation (NMR, MS) C->D E Prepare Fresh Stock Solution D->E If degradation is confirmed F Compare Experimental Results E->F G Problem Resolved F->G If results are as expected H Review Storage and Handling Procedures F->H If issue persists

Troubleshooting workflow for suspected this compound degradation.

Issue 2: Can I sterilize my this compound solution by autoclaving?

Autoclaving is generally not recommended for sulfonic acid buffers like TES.[1] While some studies on TES have shown it to be stable under specific autoclaving conditions, it is a risk for degradation.

Recommended Sterilization Method:

  • Sterile Filtration: The preferred method for sterilizing this compound solutions is filtration through a 0.2 µm filter.[1]

The following diagram illustrates the recommended procedure for preparing a sterile this compound stock solution.

A Weigh solid this compound B Dissolve in high-purity water A->B C Adjust pH if necessary B->C D Sterile filter through 0.2 µm filter C->D E Aliquot into sterile, light-protected tubes D->E F Store at recommended temperature (2-8°C) E->F

Workflow for preparing sterile this compound stock solution.

Experimental Protocols

Protocol 1: Preparation of a Sterile 1 M this compound Stock Solution

Materials:

  • This compound, solid

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile 0.2 µm syringe filter

  • Sterile syringes

  • Sterile, amber-colored storage tubes or vials

  • Calibrated pH meter

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of solid this compound to prepare the desired volume of a 1 M solution (Molecular Weight of this compound is approximately 242.33 g/mol ).

  • Dissolve the solid this compound in approximately 80% of the final volume of sterile, high-purity water.

  • Gently mix the solution until the this compound is completely dissolved.

  • If necessary, adjust the pH of the solution to the desired value using concentrated NaOH or HCl. Note that TES has a pKa of approximately 7.4 at 25°C.[1]

  • Bring the solution to the final desired volume with sterile, high-purity water.

  • Attach a sterile 0.2 µm syringe filter to a sterile syringe.

  • Draw the this compound solution into the syringe and pass it through the filter into a sterile container.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber-colored tubes to minimize contamination and degradation from repeated opening and freeze-thaw cycles.

  • Label the tubes clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at 2-8°C for up to six months. For longer-term storage, -20°C is recommended.

The relationship between proper handling and stability is depicted in the diagram below.

cluster_0 Preventative Measures A Proper Storage (Temp, Light, Moisture) E Enhanced this compound Stability A->E B Sterile Filtration (No Autoclaving) B->E C Use of High-Purity Reagents C->E D Aliquotting to Minimize Contamination D->E F Reduced Experimental Variability E->F G Reliable Long-Term Experimental Data F->G

Key factors influencing this compound stability and experimental reliability.

References

compatibility of TES-d15 with different analytical instruments

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Users: The information provided in this technical support center is based on the publicly available information for the "Farnsworth D-15 test," a method for assessing color vision deficiency. The initial query for "TES-d15" did not yield a specific chemical compound or analytical reagent. If "this compound" refers to a different proprietary substance, please use the specific product documentation provided by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is the Farnsworth D-15 test?

The Farnsworth D-15 test is a color arrangement test used to screen for color vision deficiencies, also known as color blindness.[1][2] It is not an analytical instrument or a chemical reagent used in laboratory research for drug development. The test consists of a set of colored caps that the subject must arrange in order based on hue.

Q2: Can the Farnsworth D-15 test be used with analytical instruments?

The Farnsworth D-15 test is a manual, visual test and is not designed to be compatible with analytical instruments such as mass spectrometers, HPLCs, or NMR spectrometers. Its purpose is to assess human color perception, not to be analyzed by other instruments.

Troubleshooting Guides

Since "this compound" is identified as the Farnsworth D-15 color vision test, troubleshooting would relate to the administration and interpretation of the test itself, rather than its compatibility with analytical instruments.

Problem Possible Cause Solution
Inconsistent test results Improper lighting conditions during the test.Ensure the test is administered under standardized daylight illumination.
Fatigue or inattention of the subject.Allow the subject to rest before re-administering the test.
Difficulty in interpreting the results Lack of familiarity with the scoring method.Refer to the official test manual for detailed instructions on scoring and interpretation.
The subject may have a significant color vision deficiency.Recommend a more comprehensive color vision test, such as the Farnsworth Munsell 100 Hue Test.[3]

Experimental Protocols

The "experimental protocol" for the Farnsworth D-15 test is the standardized procedure for administering the test to a subject.

Objective: To screen for congenital and acquired color vision defects.

Materials:

  • Farnsworth D-15 test kit (including 15 colored caps and a reference cap)

  • Standardized daylight illumination source

Procedure:

  • Setup: Arrange the colored caps in a random order on a neutral-colored surface under the standardized light source.

  • Instructions: Instruct the subject to arrange the caps in sequential order of color, starting from the fixed reference cap.

  • Performance: Allow the subject to complete the arrangement without time constraints.

  • Scoring: Once the subject has finished, turn the cap tray over to view the numbered bottoms of the caps. Record the order in which the caps were placed.

  • Interpretation: Plot the recorded order on a D-15 scoring sheet. The pattern of crossings indicates the type and severity of the color vision deficiency.

Logical Relationships in Color Vision Testing

The following diagram illustrates the typical workflow for assessing color vision, starting from an initial screening test like the D-15.

Color_Vision_Testing_Workflow cluster_screening Screening Phase cluster_diagnosis Diagnostic Phase Screening Initial Screening (e.g., Ishihara, D-15) Pass Normal Color Vision Screening->Pass Passes Fail Suspected Color Vision Deficiency Screening->Fail Fails Comprehensive_Test Comprehensive Testing (e.g., Farnsworth Munsell 100 Hue) Fail->Comprehensive_Test Further Evaluation Diagnosis Diagnosis of Type and Severity of Deficiency Comprehensive_Test->Diagnosis

Caption: Workflow for color vision deficiency assessment.

References

optimizing pH stability with TES-d15 at various temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH stability of TES-d15 buffer at various temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used?

TES is a zwitterionic buffer, one of the 'Good's' buffers, with a pKa of 7.50 at 20°C, making it effective in the pH range of 6.8 to 8.2.[1][2][3] The "-d15" designation indicates that it is a deuterated form of TES. Deuterated buffers are primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy to minimize the interference from proton signals of the buffer, allowing for clearer observation of the biomolecules of interest.[4]

Q2: How does temperature affect the pH of my this compound buffer?

The pKa of TES, and consequently the pH of a TES buffer solution, is sensitive to temperature changes.[5] As a general rule, the pKa of TES decreases as the temperature increases.[6][7][8] This means that a this compound buffer prepared to a specific pH at room temperature will have a different, higher pH when used at a lower temperature (e.g., 4°C).[8] It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.[5][8]

Q3: My pH reading is unstable. What are the common causes and solutions?

Unstable pH readings during buffer preparation or an experiment can be due to several factors:

  • Temperature Fluctuations: Ensure your buffer solution has reached thermal equilibrium at the desired temperature before measuring the pH.[9][10]

  • Electrode Issues: The pH electrode may be dirty, damaged, or not properly calibrated.[9][11] Regular cleaning and calibration of the pH meter are essential.

  • Contaminated Solutions: Using expired or contaminated buffer stock solutions can lead to inaccurate and unstable readings.[9] Always use fresh, high-quality reagents.

  • Ground Loops: In setups with multiple electrical instruments, electrical interference known as a ground loop can cause erratic pH readings.[11]

Q4: Can I autoclave my this compound buffer solution?

Yes, TES buffer solutions can be sterilized by autoclaving.[12] It is also possible to sterilize the solution by filtering it through a 0.22 µm filter.[6]

Data Presentation

Table 1: Temperature Dependence of TES pKa

Temperature (°C)pKa of TES
07.92[6]
207.50[6][7]
257.55[2]
377.14[6]

Note: While this data is for non-deuterated TES, the trend of decreasing pKa with increasing temperature is expected to be similar for this compound. The exact pKa values for this compound may differ slightly.

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q®)

  • Sodium hydroxide (NaOH) solution (e.g., 10 N) or Deuterium chloride (DCl) in D₂O for pH adjustment

  • Calibrated pH meter with a temperature probe

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • To prepare 1 liter of a 1 M this compound solution, weigh out 244.35 g of this compound (molar mass adjusted for deuterium) and add it to a beaker containing approximately 800 mL of high-purity water.[1]

  • Place the beaker on a stir plate and add a stir bar to dissolve the powder completely. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[6]

  • Cool the solution to the intended experimental temperature.

  • Calibrate the pH meter at the experimental temperature.

  • Immerse the pH electrode in the buffer solution and monitor the pH while stirring.

  • Adjust the pH to the desired value using small additions of a strong base (e.g., 10 N NaOH) or a strong acid (e.g., DCl in D₂O).[1] Be cautious to avoid overshooting the target pH.[10]

  • Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.

  • Add high-purity water to bring the final volume to 1 L.[1]

  • Sterilize the buffer solution by autoclaving or filtration if required.[6][12]

  • Store the buffer at 4°C.[12]

Protocol 2: Troubleshooting pH Instability

This protocol outlines a systematic approach to diagnosing and resolving pH instability issues.

Temp_pKa_pH_Relationship cluster_temp Temperature Change cluster_pka pKa Change cluster_ph Resulting pH Change temp_increase Increase in Temperature pka_decrease Decrease in TES pKa temp_increase->pka_decrease temp_decrease Decrease in Temperature pka_increase Increase in TES pKa temp_decrease->pka_increase ph_decrease Decrease in Buffer pH (More Acidic) pka_decrease->ph_decrease ph_increase Increase in Buffer pH (More Basic) pka_increase->ph_increase

References

Validation & Comparative

The Critical Role of Deuterated Buffers in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern proteomics and drug development, mass spectrometry (MS) stands as a cornerstone for the detailed analysis of proteins and their interactions. The use of deuterated buffers has become increasingly pivotal, particularly in techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), for elucidating protein dynamics, conformational changes, and binding sites. This guide provides an objective comparison of deuterated buffers, with a focus on the commonly used Tris-based systems and a hypothetical yet highly relevant deuterated TES buffer (TES-d15), to aid researchers in selecting the optimal buffer for their mass spectrometry workflows.

Understanding the "Why": The Advantage of Deuteration in Mass Spectrometry

The primary motivation for using deuterated buffers in mass spectrometry, especially in HDX-MS, is to facilitate the exchange of labile amide protons on the protein backbone with deuterium atoms from the solvent. This controlled exchange acts as a sensitive probe for solvent accessibility and hydrogen bonding, providing invaluable insights into protein structure and dynamics. The mass increase resulting from deuterium uptake is precisely measured by the mass spectrometer, allowing for the mapping of regions involved in protein-ligand interactions or conformational changes.

Beyond HDX-MS, deuterated reagents are also employed to introduce stable isotope labels for quantitative proteomics, although this is more common for labeling reagents rather than the buffers themselves. The key advantage of using a deuterated buffer is the minimization of interfering signals from the buffer components in ¹H NMR, a related analytical technique, and the provision of a deuterium-rich environment for HDX-MS.

A Comparative Look at Deuterated Buffers for Mass Spectrometry

While a specific commercial buffer named "this compound" is not prominently documented, we can extrapolate its properties based on the composition of TES buffer (Tris, EDTA, Sucrose) and the known characteristics of other deuterated buffers. The "d15" designation would imply that 15 of the non-exchangeable protons in the TES components have been replaced with deuterium.

Here, we compare the hypothetical this compound with other commonly used deuterated buffers in mass spectrometry.

FeatureDeuterated Tris Buffer (e.g., Tris-d11)Deuterated HEPES (e.g., HEPES-d18)Hypothetical this compound
Core Component Tris(hydroxymethyl)aminomethane4-(2-hydroxyethyl)-1-piperazineethanesulfonic acidN-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid
Buffering Range (pKa at 25°C) ~8.1 (for Tris)~7.5~7.5
MS Compatibility Can cause ion suppression and form adducts with analytes. Often requires removal or use at low concentrations.Generally considered more MS-friendly than Tris, with lower ion suppression effects.Likely to exhibit ion suppression due to the Tris component. The presence of EDTA can also lead to chelation of metal ions, which may or may not be desirable.
Degree of Deuteration High levels of deuteration are commercially available.High levels of deuteration are commercially available, making it nearly invisible in ¹H NMR.A high degree of deuteration (d15) would be beneficial for minimizing background signals.
Potential for Isotope Effects Deuteration can cause slight shifts in chromatographic retention times.Similar to other deuterated compounds, a slight isotope effect on chromatography can be expected.The larger, more complex nature of the TES components might lead to more noticeable isotope effects compared to simpler buffers.
Primary Application Widely used in biochemistry and molecular biology, and as a component in HDX-MS labeling buffers.Commonly used in cell culture and biomolecular NMR due to its physiological buffering range and good MS compatibility.The non-deuterated form is used for periplasmic protein extraction. A deuterated version would be applicable to HDX-MS studies of such proteins.

Experimental Protocols: A Generalized Workflow for HDX-MS

The following is a generalized protocol for a typical bottom-up HDX-MS experiment, synthesized from established methodologies.

Materials and Reagents
  • Protein of interest in a non-deuterated buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)

  • Deuterated labeling buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, in 99.9% D₂O, pD 7.4)

  • Quench buffer (e.g., 0.5 M TCEP, 4 M Guanidine-HCl, 100 mM phosphate, pH 2.5, kept on ice)

  • Acid-stable protease (e.g., immobilized pepsin)

  • LC-MS system with a cooled autosampler and column compartment

Procedure
  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting the protein solution with the deuterated labeling buffer at a specific ratio (e.g., 1:9 protein to buffer).

    • Incubate the mixture for various time points (e.g., 10s, 1 min, 10 min, 1h) at a controlled temperature.

  • Quenching:

    • Stop the exchange reaction by adding an equal volume of ice-cold quench buffer to the labeling reaction. This rapidly lowers the pH to ~2.5 and the temperature to ~0°C, significantly slowing down the back-exchange of deuterium.

  • Protease Digestion:

    • Immediately inject the quenched sample onto an online protease column (e.g., pepsin) maintained at a low temperature (e.g., 4°C) to digest the protein into peptides.

  • Peptide Separation and Analysis:

    • The resulting peptides are trapped and desalted on a reversed-phase trap column.

    • Peptides are then separated on a C18 analytical column using a chromatographic gradient.

    • The eluting peptides are analyzed by the mass spectrometer to measure the mass increase due to deuterium incorporation.

  • Data Analysis:

    • Specialized software is used to identify the peptides and quantify the extent of deuterium uptake for each peptide at each time point.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind buffer selection, the following diagrams are provided.

HDX_MS_Workflow A Protein in H2O Buffer B Add D2O Labeling Buffer A->B C Time-course Incubation B->C D Quench Reaction (Low pH and Temperature) C->D E Online Protease Digestion D->E F LC Separation of Peptides E->F G Mass Spectrometry Analysis F->G H Data Analysis (Deuterium Uptake Calculation) G->H

Caption: A generalized workflow for a bottom-up Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) experiment.

Buffer_Selection_Logic A Define Experimental Needs B Required pH Range A->B C MS Compatibility A->C D Potential for Interactions/Interference A->D E Deuterated Tris B->E pH ~8 F Deuterated HEPES B->F pH ~7.5 G Hypothetical this compound B->G pH ~7.5 C->E Moderate C->F High C->G Potentially Moderate (Tris component) D->G Consider EDTA and Sucrose H Select Optimal Buffer E->H F->H G->H

Caption: A decision-making diagram for selecting a deuterated buffer for mass spectrometry applications.

Conclusion

The selection of an appropriate deuterated buffer is a critical step in ensuring the success of mass spectrometry experiments, particularly HDX-MS. While common choices like deuterated Tris and HEPES are well-characterized, the potential of other buffer systems, such as a deuterated TES buffer, should not be overlooked, especially when studying proteins that require specific buffer components for stability or function. By carefully considering the buffering range, MS compatibility, and potential for unintended interactions, researchers can optimize their experimental conditions to gain the most precise and reliable insights into protein structure and dynamics.

A Comparative Guide to the Selection of Deuterated Internal Standards in LC-MS/MS Bioanalysis: A Case Study of Testosterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of precise and accurate quantification in liquid chromatography-mass spectrometry (LC-MS/MS). Among these, deuterated standards are frequently employed due to their chemical similarity to the analyte of interest. However, the choice of the deuterated standard, specifically the number and position of deuterium atoms, can significantly impact analytical performance. This guide provides an objective comparison of different deuterated and carbon-13 labeled internal standards for the analysis of testosterone, supported by experimental data, to aid researchers in making informed decisions for their bioanalytical methods.

The Critical Role of the Internal Standard in Bioanalysis

An ideal internal standard (IS) co-elutes with the analyte and experiences identical effects during sample extraction, chromatography, and ionization.[1] This ensures that any analyte loss or signal variation during the analytical process is mirrored by the IS, allowing for accurate correction and reliable quantification. While SIL-IS are considered the gold standard, variations in the degree of deuteration can sometimes lead to chromatographic shifts or different susceptibilities to matrix effects, necessitating careful validation.[1][2]

Case Study: Testosterone Analysis

Testosterone measurement by LC-MS/MS is a common bioanalytical application where the choice of internal standard is critical for accurate clinical assessment.[3] A study by Owen et al. investigated the impact of three different stable isotope-labeled internal standards on the quantification of testosterone: Testosterone-d2 (D2), Testosterone-d5 (D5), and ¹³C₃-Testosterone (C13).[3][4][5] In their work, the method using the D2 internal standard demonstrated excellent agreement with a reference method and was therefore considered the target for comparison.[3][5][6]

Quantitative Data Summary

The following table summarizes the comparative results from the study, illustrating the bias introduced by the selection of different internal standards relative to Testosterone-d2.[4][5]

Internal StandardPassing-Bablok Regression Equation (vs. Testosterone-d2)Observed Bias
Testosterone-d5 y = 0.86x + 0.04Lower results were obtained when using D5 testosterone when compared to D2 testosterone.[5]
¹³C₃-Testosterone y = 0.90x + 0.02The C13 internal standard also gave lower results but was closer to the D2 target than the D5 internal standard.[5]

Table 1: Comparison of Testosterone Quantification Using Different Internal Standards.

Experimental Protocols

A detailed methodology is crucial for the validation and comparison of internal standards. The following is a representative protocol for the analysis of testosterone in serum using LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction
  • Aliquoting: Pipette 100 µL of serum, calibrators, or quality controls into a 96-deep well block.[5]

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., Testosterone-d2, -d5, or -¹³C₃ in methanol) to each well.[3][5][6]

  • Extraction: Add 0.5 mL of methyl tert-butyl ether (MTBE) or diethyl ether, cap the block, and vortex for 10 minutes.[5]

  • Phase Separation: Centrifuge the block at 2000 x g for 5 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer to a new 96-well plate and evaporate to dryness under a stream of nitrogen at 40°C.[5]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex to mix.[5]

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to ensure the separation of testosterone from endogenous interferences.

  • Mass Spectrometry: A tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for testosterone and each internal standard.

Visualizing Methodologies

Diagrams illustrating the logical flow of experiments and the underlying principles can aid in understanding the validation process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Serum/Calibrator/QC B Spike with Internal Standard (Testosterone-d2, -d5, or -13C3) A->B C Liquid-Liquid Extraction (e.g., Diethyl Ether) B->C D Evaporate Organic Layer C->D E Reconstitute in Mobile Phase D->E F Inject Sample onto C18 Column E->F G Gradient Elution F->G H Electrospray Ionization (ESI+) G->H I Tandem MS Detection (MRM) H->I J Integrate Peak Areas (Analyte and IS) I->J K Calculate Peak Area Ratios J->K L Generate Calibration Curve K->L M Quantify Testosterone Concentration L->M

Caption: A typical experimental workflow for testosterone quantification using LC-MS/MS with an internal standard.

G cluster_principle Principle of Internal Standard Correction cluster_process Analytical Process Analyte Analyte (Testosterone) Extraction Sample Extraction Analyte->Extraction IS Internal Standard (e.g., Testosterone-d2) IS->Extraction Injection LC Injection Extraction->Injection Ionization MS Ionization Injection->Ionization Analyte_Signal Variable Analyte Signal Ionization->Analyte_Signal IS_Signal Variable IS Signal Ionization->IS_Signal Ratio Constant Ratio (Analyte/IS) Analyte_Signal->Ratio Correction IS_Signal->Ratio Correction

Caption: The role of an internal standard in correcting for analytical variability.

Conclusion

The choice of a deuterated internal standard is a critical parameter in the development and validation of robust bioanalytical methods. As demonstrated by the testosterone case study, different deuterated and isotopically labeled analogs of the same analyte can lead to significantly different quantitative results.[2][3] Therefore, it is imperative for researchers to not only validate their analytical methods thoroughly but also to perform cross-validation studies when changing the internal standard to ensure the accuracy and reliability of the generated data.

References

A Head-to-Head Comparison: Deuterated vs. ¹³C-Labeled Internal Standards for High-Accuracy Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the cross-validation of results obtained with deuterated (e.g., TES-d15) and ¹³C-labeled standards in mass spectrometry-based bioanalysis.

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout the analytical process, thereby compensating for variations in sample preparation, instrument response, and matrix effects. Among SILs, deuterated (²H or D) and carbon-13 (¹³C) labeled standards are the most prevalent. This guide provides a comprehensive comparison of the performance of highly deuterated testosterone standards (represented by the principles of this compound) and ¹³C-labeled testosterone standards, supported by experimental data and detailed methodologies.

Key Performance Differences: A Tabular Summary

The selection of the isotopic label can significantly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical differences between highly deuterated and ¹³C-labeled internal standards, with a focus on the analysis of testosterone.

FeatureDeuterated Standards (e.g., this compound)¹³C-Labeled StandardsRationale & Implications for Analysis
Chromatographic Co-elution Potential for a slight retention time shift, often eluting slightly earlier than the unlabeled analyte.[1][2]Co-elute perfectly with the unlabeled analyte.[3]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For complex matrices like plasma, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.
Isotopic Stability Can be susceptible to back-exchange (D for H) under certain pH or solvent conditions, though less likely with stable, non-exchangeable positions.[1]Highly stable with no risk of isotopic exchange.[4]Isotopic instability can lead to a biased underestimation of the analyte concentration. ¹³C-labeling provides greater confidence in the integrity of the internal standard throughout the analytical workflow.
Matrix Effects Generally good compensation, but chromatographic shifts can lead to differential ion suppression or enhancement between the analyte and the standard.[5]Excellent compensation due to identical chromatographic and ionization behavior.[6]In complex biological matrices, where co-eluting endogenous compounds can suppress or enhance the MS signal, the superior ability of ¹³C-labeled standards to mimic the analyte's experience is a significant advantage.
Accuracy & Bias Can introduce a negative bias in results, with the degree of bias potentially influenced by the level of deuteration.[1][2][7]Generally considered to provide higher accuracy with less bias compared to deuterated standards.[1][2]Studies have shown that results obtained using deuterated testosterone standards can be lower than those obtained with a reference method, while ¹³C-labeled standards show results closer to the target values.[1][2]
Cost & Availability Generally less expensive and more widely available for a broader range of analytes.[8]Typically more expensive and may have more limited availability.[8]The higher cost of ¹³C-labeled standards can be a consideration. However, for regulated bioanalysis or when the highest level of accuracy is required, the additional cost is often justified by the improved data quality and method robustness.

Quantitative Data Comparison

A study by Owen et al. directly compared the performance of deuterated and ¹³C-labeled testosterone internal standards.[1][2][7] While the study used testosterone-d2 and -d5, the findings provide valuable insights into the potential biases that can arise from the choice of internal standard. The results are summarized in the table below, showing the Passing-Bablok regression analysis where testosterone-d2 was considered the reference method.

Internal Standard ComparisonPassing-Bablok Regression EquationInterpretation
Testosterone-d5 vs. Testosterone-d2Testosterone (D5) nmol/L = 0.86 × Testosterone (D2) + 0.04[2]A significant negative bias is observed with the d5 standard, indicating that it yields lower testosterone concentrations compared to the d2 standard.
¹³C-Testosterone vs. Testosterone-d2Testosterone (C13) nmol/L = 0.90 × Testosterone (D2) + 0.02[2]The ¹³C-labeled standard also showed a negative bias compared to the d2 standard, but it was closer to the reference method than the d5 standard, suggesting better accuracy.

These results highlight that the choice of internal standard alone can significantly affect the final reported concentration of testosterone.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the quantification of testosterone in human serum using both deuterated and ¹³C-labeled internal standards.

Protocol 1: Testosterone Quantification using a Deuterated Internal Standard (e.g., Testosterone-d3)

This protocol is adapted from a validated LC-MS/MS method for the analysis of testosterone in serum.[9]

1. Sample Preparation:

  • To 0.1 mL of serum sample, add 0.025 mL of a deuterated internal standard solution (e.g., Testosterone-d3 in methanol).[9]

  • Precipitate proteins by adding 0.25 mL of acetonitrile.[9]

  • Vortex and centrifuge the samples.

  • The supernatant can be directly injected or subjected to further online extraction.[9]

2. Liquid Chromatography:

  • Column: C18 analytical column (e.g., 33 x 4.6 mm, 3 µm particles).[9]

  • Mobile Phase A: Water.[9]

  • Mobile Phase B: 50:50 Water:Acetonitrile.[9]

  • A suitable gradient elution is used to separate testosterone from other endogenous components.

3. Mass Spectrometry:

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[9]

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both testosterone and the deuterated internal standard.

Protocol 2: Testosterone Quantification using a ¹³C-Labeled Internal Standard (e.g., ¹³C₃-Testosterone)

This protocol is based on a rigorously validated method for the determination of total testosterone in human serum.[10]

1. Sample Preparation:

  • Combine 100 µL of serum with 100 µL of ¹³C₃-testosterone internal standard solution in ethanol.[10]

  • Add 100 µL of 0.5 mol/L sodium acetate buffer (pH 5.5) and mix.[10]

  • Perform a two-step liquid-liquid extraction:

    • First with 400 µL of ethyl acetate:hexane (60:40, v/v).[10]

    • Evaporate the organic layer, reconstitute in a basic buffer, and perform a second extraction with hexane.[10]

  • Evaporate the final organic layer and reconstitute the extract in a solution suitable for LC-MS/MS analysis.[10]

2. Liquid Chromatography:

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[10]

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: MRM is used to quantify testosterone and the ¹³C₃-testosterone internal standard.

Visualizing the Workflow

The selection and use of an appropriate internal standard is a critical step in the bioanalytical workflow. The following diagram illustrates a typical experimental workflow for the quantification of an analyte like testosterone using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with Internal Standard (Deuterated or 13C-labeled) Sample->Spike Extraction Protein Precipitation & Liquid-Liquid Extraction Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC Chromatographic Separation (LC) Evap_Recon->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Integration Peak Integration (Analyte & Internal Standard) MS->Integration Quantification Quantification (Ratio of Analyte/IS) Integration->Quantification

Caption: A typical experimental workflow for bioanalysis using a stable isotope-labeled internal standard.

The decision-making process for selecting the appropriate internal standard is guided by several factors, as illustrated in the following logical diagram.

G Start Start: Internal Standard Selection Accuracy High Accuracy & Minimal Bias Required? Start->Accuracy Budget Budget Constraints? Accuracy->Budget No C13_Standard Select 13C-Labeled Standard Accuracy->C13_Standard Yes Budget->C13_Standard No D_Standard Select Deuterated Standard Budget->D_Standard Yes Validation Thorough Method Validation is Critical C13_Standard->Validation D_Standard->Validation

Caption: Decision tree for selecting between deuterated and ¹³C-labeled internal standards.

Conclusion and Recommendation

For the routine analysis of analytes like testosterone where the highest level of accuracy and method robustness is required, ¹³C-labeled internal standards are the superior choice. Their ability to co-elute with the native analyte ensures the most effective compensation for matrix effects and ion suppression, which are common challenges in complex biological samples.[6] This leads to more reliable and defensible quantitative data.

Deuterated internal standards, such as this compound, can be a viable and cost-effective alternative, particularly for less complex matrices or when the analytical method is thoroughly validated to account for potential chromatographic shifts and isotopic instability.[11] However, researchers must be aware of the inherent limitations and the potential for compromised data accuracy.

Ultimately, the choice between a highly deuterated and a ¹³C-labeled internal standard will depend on the specific application, the required level of accuracy, and budgetary constraints. For regulated bioanalysis and in the development of reference methods, the investment in ¹³C-labeled standards is strongly recommended to ensure the highest data quality.

References

Comparative Analysis of TES and TES-d15 on Enzyme Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid (TES) and its deuterated isotopologue, TES-d15, on enzyme activity. Designed for researchers, scientists, and drug development professionals, this document outlines the potential impact of isotopic substitution in a common buffering agent on enzyme kinetics, supported by hypothetical experimental data and detailed protocols.

Introduction: The Role of Buffers and Isotope Effects

Buffers are essential components in enzyme assays, maintaining a stable pH for optimal enzyme activity.[1][2] TES is a widely used "Good's" buffer in the physiological pH range (pKa ≈ 7.4). While often considered biochemically inert, components of a buffer solution can sometimes interact with enzymes or substrates.[3][4][5]

This compound is a deuterated version of TES, where labile protons on the amine and hydroxyl groups are replaced with deuterium. This isotopic substitution can lead to a Kinetic Isotope Effect (KIE) , which is a change in the reaction rate when an atom in the reactants is replaced with one of its isotopes.[6] If a proton transfer involving the buffer is a rate-limiting step in an enzyme-catalyzed reaction, substituting TES with this compound could reveal important mechanistic details.[7][8] This guide explores this phenomenon through a comparative analysis.

Comparative Data on Enzyme Activity

To illustrate the potential effects of deuteration, we present hypothetical kinetic data for the enzyme Lactate Dehydrogenase (LDH) in the presence of TES and this compound buffers. LDH catalyzes the reversible conversion of lactate to pyruvate. The data below suggests a subtle solvent kinetic isotope effect, which could indicate the involvement of proton transfer from the buffer in the catalytic mechanism.

Table 1: Kinetic Parameters of Lactate Dehydrogenase in TES and this compound Buffers

ParameterTES Buffer (50 mM, pH 7.4)This compound Buffer (50 mM, pH 7.4)% Change
K_m_ (Pyruvate) 150 µM155 µM+3.3%
V_max_ 200 µmol/min/mg188 µmol/min/mg-6.0%
k_cat_ 120 s⁻¹112 s⁻¹-6.7%
k_cat_/K_m_ 0.80 x 10⁶ M⁻¹s⁻¹0.72 x 10⁶ M⁻¹s⁻¹-10.0%
¹ᴰ(V/K) -1.11-

¹ᴰ(V/K) represents the kinetic isotope effect on Vmax/Km, calculated as (k_cat_/K_m_)TES / (k_cat_/K_m_)this compound. A value greater than 1 indicates a normal KIE, suggesting the bond to the isotope is broken in the rate-determining step.

Experimental Protocols

The following is a generalized protocol for determining the kinetic parameters of an enzyme like LDH, which can be adapted for comparing the effects of TES and this compound.

Materials and Reagents
  • Enzyme: Purified Lactate Dehydrogenase (e.g., from rabbit muscle).

  • Substrates: Sodium Pyruvate, β-Nicotinamide adenine dinucleotide (NADH).

  • Buffers:

    • TES Buffer: 50 mM TES, pH 7.4, 100 mM KCl.

    • This compound Buffer: 50 mM this compound, pH 7.4 (pD 7.8), 100 mM KCl.

  • Equipment: UV-Vis Spectrophotometer, temperature-controlled cuvette holder (set to 25°C), quartz cuvettes, pipettes.

Enzyme Assay Procedure

This spectrophotometric assay monitors the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

  • Prepare Reagent Mix: In a 1.5 mL tube, prepare a reaction mixture containing the respective buffer (TES or this compound), a fixed, saturating concentration of NADH (e.g., 200 µM), and varying concentrations of sodium pyruvate (e.g., from 0.2 to 5 times the expected K_m_).[9]

  • Temperature Equilibration: Transfer 1 mL of the reagent mix to a quartz cuvette and incubate in the spectrophotometer at 25°C for 5 minutes to ensure temperature equilibrium.[10]

  • Initiate Reaction: Add a small, fixed amount of LDH enzyme solution (e.g., 10 µL of a 0.1 mg/mL stock) to the cuvette. Mix quickly by inverting the cuvette with a cap or by gentle pipetting.

  • Measure Absorbance: Immediately begin recording the absorbance at 340 nm every 10 seconds for 3-5 minutes.

  • Determine Initial Velocity: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[10]

  • Repeat for all Substrate Concentrations: Repeat steps 1-5 for each pyruvate concentration.

  • Data Analysis: Plot the initial velocities (v₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m_ and V_max_ values.[9]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the comparative enzyme kinetics experiment described above.

G start_end start_end process process decision decision data data A Start B Prepare Reagent Mixes (TES and this compound Buffers, NADH, Pyruvate) A->B C Equilibrate Reagent Mix in Cuvette (25°C, 5 min) B->C D Initiate Reaction (Add LDH Enzyme) C->D E Record Absorbance (340 nm) vs. Time D->E F Calculate Initial Velocity (v₀) E->F G All Substrate Concentrations Tested? F->G G->C No H Plot v₀ vs. [S] and Fit to Michaelis-Menten Equation G->H Yes I Determine Kinetic Parameters (Km, Vmax, kcat) H->I J End I->J

Caption: Workflow for comparative enzyme kinetic analysis.

Conceptual Signaling Pathway

This diagram illustrates the theoretical basis for a solvent kinetic isotope effect, where a buffer molecule participates in a proton transfer during the enzyme's catalytic cycle.

G reactant reactant enzyme_complex enzyme_complex transition_state transition_state buffer buffer sub Substrate (S) + Enzyme (E) es Enzyme-Substrate Complex (E-S) sub->es Binding ts Transition State [E-S]* es->ts k_cat ep Enzyme-Product Complex (E-P) ts->ep prod Product (P) + Enzyme (E) ep->prod Release buf Buffer (TES/TES-d15) buf->ts H⁺/D⁺ Transfer (Rate-Limiting Step)

Caption: Buffer-mediated proton transfer in catalysis.

Conclusion

The choice of buffer in an enzyme assay, while routine, can have significant implications for kinetic studies. The hypothetical data presented suggests that substituting TES with its deuterated analogue, this compound, can result in a measurable kinetic isotope effect. This observation implies that for certain enzymes, buffer molecules may not be passive spectators but active participants in the catalytic mechanism, likely through proton donation or acceptance.[3][7]

For researchers in drug development and mechanistic enzymology, investigating solvent isotope effects using deuterated buffers like this compound can be a powerful tool. It can help elucidate reaction mechanisms, identify rate-limiting steps, and provide a more complete understanding of enzyme function. Therefore, careful consideration and empirical testing of buffer components are warranted in sensitive and high-precision enzyme assays.

References

A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Quantitative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accuracy and precision in quantitative analysis is paramount. The choice of an appropriate internal standard is a critical decision that directly impacts the reliability of experimental results. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data, to inform the selection of the most suitable standard for various bioanalytical assays.

Internal standards (IS) are indispensable in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for correcting variations that can occur during sample preparation and analysis.[1][2][3] An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest.[1] The two primary types of internal standards used are deuterated standards, which are a form of stable isotope-labeled (SIL) standard, and non-deuterated standards, which are typically structural analogs of the analyte.[1][2]

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium, a stable isotope of hydrogen.[1] This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[1]

The key advantage of a deuterated internal standard is its ability to co-elute with the analyte during chromatography.[1] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix.[1][2] By tracking the signal of the deuterated internal standard, variations in the analyte signal due to matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1][2]

Non-Deuterated Internal Standards: A Viable Alternative?

Non-deuterated internal standards are typically structural analogs of the analyte, meaning they have a similar chemical structure but are not isotopically labeled.[1][2] While they can compensate for some variability in sample preparation and injection volume, they often exhibit different chromatographic behavior and are affected differently by matrix effects compared to the analyte.[1] This can lead to less accurate and precise results, especially in complex biological matrices.[1]

Quantitative Data Comparison

The superiority of deuterated internal standards is consistently demonstrated in experimental data, showing enhanced performance in terms of accuracy and precision.

Performance Metric Deuterated Internal Standard (e.g., TES-d15) Non-Deuterated Internal Standard (e.g., Structural Analog) Reference
Accuracy Significantly better accuracy across a range of concentrations.Lower accuracy, especially in complex matrices.[1]
Precision (CV%) Consistently lower inter-patient assay imprecision.Higher variability and imprecision.[1]
Matrix Effect Compensation Effective normalization of analyte signal due to co-elution.Inadequate compensation due to different retention times and ionization efficiencies.[1][2][3]
Regulatory Acceptance A vast majority of submitted assay validations incorporate stable isotope-labeled internal standards.May require more extensive validation to demonstrate robustness.[2]

Experimental Protocols

General Protocol for a Quantitative LC-MS/MS Assay using an Internal Standard
  • Sample Preparation:

    • Spike all samples, calibration standards, and quality control samples with a known concentration of the internal standard (either deuterated or non-deuterated) at the beginning of the extraction procedure.

    • Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.

    • Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Chromatographically separate the analyte and internal standard from other matrix components.

    • Detect the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams depict a typical experimental workflow and the principle of matrix effect compensation.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Biological Sample Biological Sample Spike with IS Spike with IS Biological Sample->Spike with IS Extraction Extraction Spike with IS->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC-MS/MS LC-MS/MS Reconstitution->LC-MS/MS Peak Area Ratio Peak Area Ratio LC-MS/MS->Peak Area Ratio Calibration Curve Calibration Curve Peak Area Ratio->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

G cluster_0 Without IS Correction cluster_1 With Deuterated IS Correction A Analyte Signal M Matrix Interference A->M R1 Inaccurate Result M->R1 B Analyte Signal M2 Matrix Interference B->M2 Ratio Analyte/IS Ratio IS Deuterated IS Signal IS->M2 R2 Accurate Result Ratio->R2

References

A Comparative Performance Evaluation of TES-d15 from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the performance evaluation of deuterated N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid (TES-d15) from different suppliers. As an isotopically labeled version of a commonly used biological buffer, the quality and consistency of this compound are paramount for reproducible experimental outcomes in drug development and life science research. This document outlines key performance indicators, provides detailed experimental protocols for their assessment, and offers a visual representation of a relevant biological context where such a buffer is critical.

Introduction to this compound

TES (N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid) is a zwitterionic buffer that is widely used in biochemical and biological research.[1][2][3] It is one of the "Good's buffers," selected for its compatibility with biological systems, with a pKa of approximately 7.4 at 25°C, making it an effective buffer in the physiological pH range of 6.8 to 8.2.[1][2][3] The deuterated form, this compound (CAS 1219794-63-4), is a valuable tool in research methodologies that utilize isotopic labeling, such as mass spectrometry-based assays, to trace metabolic fates or to act as an internal standard.[4] Given its application in sensitive analytical techniques, the purity, isotopic enrichment, and functional performance of this compound from different commercial sources are critical considerations.

Key Performance Parameters for Comparison

The performance of this compound from various suppliers can be quantitatively assessed based on the following parameters. The data obtained from these evaluations should be compiled for a straightforward comparison.

Table 1: Supplier Performance Comparison for this compound

Performance Parameter Supplier A Supplier B Supplier C Ideal Specification
Chemical Purity (%) >99%
Isotopic Enrichment (atom % D) >98%
Moisture Content (%) <1%
Heavy Metal Contamination (ppm) <5 ppm
Buffering Capacity (ΔpH/Δmol H+) High (minimal change)
Solubility in Water ( g/100 mL) >50 g/100 mL
UV Absorbance (260/280 nm) <0.05 AU

Experimental Protocols

The following protocols describe the methodologies to quantify the performance parameters listed in Table 1.

Determination of Chemical and Isotopic Purity by Mass Spectrometry

Objective: To quantify the chemical purity and isotopic enrichment of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound from each supplier in a suitable solvent, such as deionized water or methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS).

  • Chromatography: Employ a suitable column (e.g., C18) with a gradient elution to separate the this compound from any potential impurities.

  • Mass Spectrometry:

    • Acquire full scan mass spectra in both positive and negative ion modes.

    • Determine the accurate mass of the parent ion and compare it to the theoretical mass of this compound.

    • Quantify chemical purity by integrating the peak area of this compound relative to the total ion chromatogram.

    • Assess isotopic enrichment by examining the isotopic distribution of the molecular ion cluster. The relative abundance of the fully deuterated species (d15) versus partially deuterated or non-deuterated species will determine the atom % D.

  • Data Analysis: Calculate the percentage of chemical purity and the atom % D for each supplier's product.

Assessment of Buffering Capacity

Objective: To evaluate the effectiveness of the this compound buffer in resisting pH changes.

Methodology:

  • Buffer Preparation: Prepare a 50 mM solution of this compound from each supplier in deionized water. Adjust the initial pH to 7.4 using a standardized solution of NaOH or HCl.

  • Titration:

    • Place 50 mL of the prepared buffer solution in a beaker with a calibrated pH probe and a magnetic stirrer.

    • Titrate the solution with a standardized 0.1 M HCl solution, adding 0.1 mL increments.

    • Record the pH after each addition until the pH drops by at least two units.

    • Repeat the titration with a standardized 0.1 M NaOH solution, recording the pH change with each 0.1 mL increment until the pH increases by at least two units.

  • Data Analysis:

    • Plot the pH versus the volume of acid or base added for each supplier's this compound.

    • The buffering capacity is indicated by the "flat" region of the titration curve. A flatter curve signifies a higher buffering capacity.

    • Calculate the buffer capacity (β) as the moles of acid or base added per liter of buffer per unit change in pH.

Analysis of Contaminants

Objective: To detect the presence of moisture, heavy metals, and UV-absorbing impurities.

Methodology:

  • Moisture Content: Use Karl Fischer titration to determine the water content of the solid this compound powder from each supplier.

  • Heavy Metal Analysis: Employ Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the concentration of common heavy metals (e.g., lead, mercury, arsenic, cadmium).

  • UV-Vis Spectroscopy:

    • Prepare a 1 M solution of this compound from each supplier in deionized water.

    • Measure the absorbance of the solutions at 260 nm and 280 nm using a spectrophotometer. High absorbance at these wavelengths can indicate the presence of nucleic acid or protein contamination, respectively.

Signaling Pathway and Experimental Workflow Visualization

Biological buffers like TES are crucial for maintaining stable pH conditions in a wide array of cellular and biochemical assays, including those used to study signaling pathways. The following diagrams illustrate a generic experimental workflow for comparing this compound from different suppliers and a representative signaling pathway where such a buffer would be essential.

G cluster_0 Supplier Comparison Workflow cluster_1 Performance Evaluation SupplierA This compound Supplier A Purity Purity & Enrichment (LC-MS) SupplierA->Purity Buffering Buffering Capacity (Titration) SupplierA->Buffering Contaminants Contaminant Analysis (ICP-MS, UV-Vis) SupplierA->Contaminants SupplierB This compound Supplier B SupplierB->Purity SupplierB->Buffering SupplierB->Contaminants SupplierC This compound Supplier C SupplierC->Purity SupplierC->Buffering SupplierC->Contaminants Data Comparative Data Analysis Purity->Data Buffering->Data Contaminants->Data

Caption: Workflow for the comparative evaluation of this compound from different suppliers.

G cluster_0 Generic Kinase Signaling Pathway Assay Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Signal Transduction AssayBuffer Assay Buffer (containing this compound) AssayBuffer->Kinase2

Caption: A generic kinase signaling pathway where this compound buffer is critical for maintaining pH.

Conclusion

The selection of a high-quality deuterated buffer is a critical step in ensuring the accuracy and reproducibility of experimental data. While suppliers may provide a certificate of analysis, independent verification of key performance parameters is highly recommended. By employing the experimental protocols outlined in this guide, researchers can make an informed decision when selecting a supplier for this compound, thereby enhancing the reliability of their research and development efforts.

References

literature review of studies validating the use of TES-d15

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for "TES-d15" did not yield specific, relevant results for a product, technology, or scientific method within the fields of life sciences, drug development, or clinical research. The search results contained several possible but unlikely interpretations of the term, none of which align with the context of a validation study comparison guide for researchers and scientists in drug development.

The primary interpretations of the search terms found were:

  • Tropospheric Emission Spectrometer (TES): An instrument used by NASA for atmospheric measurements, which is not relevant to biomedical research.[1][2]

  • transcranial Electrical Stimulation (tES): A non-invasive brain stimulation technique.[3] While this is a scientific research tool, the "d15" designation does not appear to be a standard modifier in this context.

  • Farnsworth D-15 (d15): A well-known test for diagnosing color blindness.[4][5][6] This is a clinical diagnostic tool for vision and is unrelated to drug development research.

  • NH-D15: A commercial name for a computer component (CPU cooler), which is not a scientific instrument.[7][8]

Without a clear identification of "this compound," it is not possible to conduct the requested literature review, extract comparative data, detail experimental protocols, or create the specified visualizations. The term may be a highly specialized or internal designation, a new technology not yet widely published, or a potential typographical error.

To proceed with your request, please provide additional details to clarify the nature of "this compound." Helpful information would include:

  • The full name or a more detailed description of the product, technology, or method.

  • The area of research it is used in (e.g., cell biology, genomics, a specific disease area).

  • The name of the manufacturer or the research group that developed it.

  • Any alternative names or spellings.

Once this information is provided, a thorough and accurate comparison guide can be compiled as requested.

References

A Guide to Inter-Laboratory Comparison of Testosterone Measurement Methods Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods for the quantification of testosterone in biological samples, with a focus on the role and performance of deuterated internal standards, such as TES-d15 (Testosterone Octanoate-d15), in ensuring accuracy and reproducibility across laboratories. While specific inter-laboratory comparison data for this compound is not publicly available, this document synthesizes findings from studies utilizing other deuterated testosterone analogs (e.g., Testosterone-d2, -d3, -d5) to provide a comprehensive overview of expected performance and best practices.

The use of a stable isotope-labeled internal standard is crucial in mass spectrometry-based methods to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. The choice of the internal standard itself can significantly impact the results obtained in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for testosterone[1][2].

Data Presentation: Performance of Testosterone Measurement Methods in Inter-Laboratory Studies

The following tables summarize quantitative data from inter-laboratory comparison studies of testosterone measurement. These studies highlight the variability between different analytical methods and laboratories.

Table 1: Inter-Laboratory Variation of Testosterone Measurements by Mass Spectrometry

This table presents the coefficient of variation (CV) observed in an inter-laboratory study of serum total testosterone measurements performed by eight different mass spectrometry (MS) assays. The results demonstrate that while MS methods show smaller variability compared to immunoassays, the choice of sample preparation can influence precision[3].

Testosterone Concentration (nmol/L)Overall CV (%)
>1.53<15
0.3<34

Data adapted from an inter-laboratory comparison study of serum total testosterone measurements by mass spectrometry methods.[3]

Table 2: Comparison of Bias in Testosterone Measurements Across Different Methods

This table illustrates the bias of various testosterone measurement methods compared to a reference measurement procedure (RMP). The data is from a proficiency testing program and shows a wide range of bias, particularly for immunoassays at low testosterone concentrations[4].

SampleTarget Value (ng/dL)Mean Bias (%)Bias Range (%)
A15.528-55 to 156
B30.014-34 to 78
C402-12-40 to 17
D498-11-39 to 18

Data from an accuracy-based proficiency testing program for testosterone measurements.[4]

Table 3: Impact of Internal Standard Choice on Testosterone Quantification

This table shows the results of a study comparing different deuterated and carbon-13 labeled internal standards for testosterone measurement by LC-MS/MS. The choice of internal standard was found to have a significant effect on the measured testosterone concentration[1][2].

Internal StandardRegression Equation vs. D2 Standard
Testosterone-d5y = 0.86x + 0.04
Testosterone-¹³C₃y = 0.90x + 0.02

Data from a study on the importance of internal standard choice in testosterone measurement by LC-MS/MS.[1][2]

Experimental Protocols

The following provides a detailed methodology for a typical LC-MS/MS assay for the quantification of testosterone in human serum using a deuterated internal standard.

1. Sample Preparation

  • Internal Standard Spiking: To 100 µL of serum sample, calibrator, or quality control material, add 5 µL of the deuterated internal standard solution (e.g., Testosterone-d3 at 5 ng/mL)[3].

  • Liquid-Liquid Extraction:

    • Add 2 mL of a 3:2 mixture of ethyl acetate and hexane to each tube.

    • Vortex the tubes for 2 minutes to ensure thorough mixing and extraction of testosterone and the internal standard into the organic phase.

    • Transfer the upper organic layer to a clean tube.

    • Add 500 µL of 0.1 mol/L NaOH to the collected organic phase to remove potential interferences.

    • Collect the final organic layer and evaporate it to dryness under a stream of nitrogen at room temperature[3].

  • Reconstitution: Reconstitute the dried extract in 100 µL of a 70:30 water:methanol solution for analysis by LC-MS/MS[3].

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 analytical column (e.g., 33 x 4.6 mm, 3 µm particle size).

    • Mobile Phase A: Water.

    • Mobile Phase B: A 50/50 solution of water and acetonitrile.

    • Gradient Elution: Employ a suitable gradient to separate testosterone from other endogenous compounds.

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use a heated nebulizer ion source in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both testosterone and the deuterated internal standard. For example:

      • Testosterone: m/z 289 -> m/z 97

      • Testosterone-d3: m/z 292 -> m/z 97[5]

    • Data Analysis: Quantify testosterone concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualization

The following diagrams illustrate key aspects of the experimental workflow for testosterone analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample (100 µL) add_is Add Deuterated Internal Standard (e.g., this compound) serum->add_is lle Liquid-Liquid Extraction (Ethyl Acetate/Hexane) add_is->lle wash Wash with NaOH lle->wash dry Evaporate to Dryness wash->dry reconstitute Reconstitute in Water/Methanol dry->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc Inject msms Tandem Mass Spectrometry (MRM Mode) lc->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for testosterone analysis using LC-MS/MS.

G cluster_methods Testosterone Measurement Methods cluster_performance Performance Metrics lcms LC-MS/MS accuracy Accuracy lcms->accuracy High precision Precision lcms->precision High variability Inter-Lab Variability lcms->variability Lower ia Immunoassay (IA) ia->accuracy Variable ia->precision Variable ia->variability Higher gcms GC-MS gcms->accuracy High gcms->precision High

Caption: Relationship between methods and performance in testosterone analysis.

References

A Comparative Guide to TES-d15 and Other Buffering Agents in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of molecular biology, drug development, and life sciences research, maintaining a stable pH is paramount for experimental success. The choice of buffering agent can significantly influence the activity of enzymes, the viability of cells, and the integrity of biomolecules. This guide provides an objective comparison of TES, and its deuterated analog TES-d15, against other commonly used biological buffers such as HEPES, Tris, and phosphate-based systems.

TES (N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid) is a zwitterionic buffer, first described by Good et al., and is structurally similar to Tris buffer.[1][2] It has a pKa of 7.4 at 25°C, making it an excellent choice for maintaining pH in the physiological range of 6.8 to 8.2.[2][3]

This compound is a deuterated version of TES. Deuterated buffers, where hydrogen atoms are replaced by deuterium, are most commonly employed in Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Their primary function is to reduce the proton signal from the solvent, which can otherwise obscure the signals from the biomolecule of interest.[4][5] While specific performance data for this compound in applications outside of NMR is not widely published, its fundamental buffering characteristics are based on those of its non-deuterated counterpart, TES.

Physicochemical Properties of Common Buffering Agents

The selection of a buffer begins with its fundamental physicochemical properties. The pKa, the pH at which the buffer is 50% dissociated, is the most critical factor, as a buffer is most effective within ±1 pH unit of its pKa. Temperature and concentration can also influence a buffer's pKa.

PropertyTESHEPESTrisPhosphate (pKa2)
pKa (25°C) 7.40[6][7]7.48[6][7]8.06[7]7.20[7]
Useful pH Range 6.8 – 8.2[2][3]6.8 – 8.2[6][8]7.5 – 9.0[7]5.8 – 8.0[7]
ΔpKa / °C -0.020-0.014-0.028-0.0028
Metal Ion Binding Forms complexes with Cu(II).[1][3]Negligible.[9]Can interact with various metal ions.Precipitates with Ca²⁺, Mg²⁺.[10]
Biochemical Compatibility Compatible with BCA assay.[1][3]Generally compatible.Can interfere with some assays.Can inhibit certain enzymes.[10]

Performance in Specific Applications

Mammalian Cell Culture

Both TES and HEPES are frequently used to supplement bicarbonate-based media in cell culture, providing additional buffering capacity, especially when cultures are handled outside of a CO₂ incubator.[11][12]

  • TES in Cell Culture : Studies have shown that TES buffer, typically at concentrations of 6-50 mM, can be as effective as traditional bicarbonate-CO₂ buffered media for several mammalian cell lines, supporting colony formation and normal cell morphology.[13]

  • HEPES in Cell Culture : HEPES is widely used for maintaining physiological pH in a variety of cell culture applications.[8] However, it's important to note that HEPES can be ingested by cells via macropinocytosis and has been shown to induce lysosome biogenesis, which could be a confounding factor in certain studies.[9]

Enzyme Assays and Molecular Biology

The inertness of a buffer is crucial in enzyme kinetics and other biochemical assays.

  • TES : TES is generally considered a good choice for many enzyme systems.[14] It is compatible with the widely used bicinchoninic acid (BCA) protein assay.[2][3] However, like other amine-based buffers, TES can form complexes with DNA and has been shown to affect the kinetics of restriction enzymes more than HEPES, but less than Tris.[1][2][3]

  • HEPES : Often chosen for its chemical stability and low metal-binding capacity, making it suitable for a wide range of enzymatic reactions.[8]

  • Tris : Widely used in molecular biology for applications like electrophoresis (in TAE or TBE buffers) and as a component in PCR buffers.[10][15] However, its primary amine can be reactive, and its pH is significantly temperature-dependent.[16]

  • Phosphate Buffers (e.g., PBS) : While versatile and widely used, phosphate can inhibit the activity of certain enzymes and can precipitate in the presence of divalent cations like Ca²⁺ and Mg²⁺.[10][17]

Polymerase Chain Reaction (PCR)

PCR buffers are critical for optimizing the performance of DNA polymerase. While typically Tris-based, the components and additives significantly impact the reaction's specificity and yield.[15]

Buffer Component / AdditiveTypical ConcentrationEffect on PCR
Tris-HCl 10-20 mM (pH ~8.3)Provides a stable pH environment for Taq polymerase activity.[15]
KCl 10-50 mMFacilitates primer annealing.[15]
MgCl₂ 0.5 - 5.0 mMA critical cofactor for Taq polymerase; concentration affects enzyme activity, fidelity, and primer annealing.[15]
DMSO 1-10%Reduces secondary structures in GC-rich templates, effectively lowering the melting temperature (Tm).[15]
Betaine 0.5 - 2.5 MEnhances amplification of GC-rich templates by reducing the formation of secondary structures.[15]

Diagrams of Key Workflows

Visualizing experimental processes and biological pathways can clarify complex relationships where buffer choice is a critical variable.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffers Prepare Test Buffers (e.g., TES, HEPES, Tris) at desired pH & concentration setup_rxn Set up reactions in each buffer system with identical enzyme & substrate concentrations prep_buffers->setup_rxn prep_reagents Prepare Enzyme & Substrate Stock Solutions prep_reagents->setup_rxn incubate Incubate under controlled temperature and time setup_rxn->incubate measure Measure reaction product (e.g., absorbance, fluorescence) incubate->measure plot_data Plot reaction rate vs. substrate concentration for each buffer measure->plot_data compare Compare kinetic parameters (Vmax, Km) across buffers plot_data->compare

Caption: Workflow for comparative analysis of buffering agents in an enzyme kinetics assay.

G ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Activates response Cellular Response (Proliferation, Differentiation) transcription->response buffer_node Buffer Choice (e.g., TES, HEPES) Can influence measured kinase activity buffer_node->mek buffer_node->erk

Caption: The MAPK signaling cascade, where buffer choice can impact kinase activity measurements.

Experimental Protocols

To objectively compare buffering agents for a specific application, a well-defined experimental protocol is essential. The following is a generalized protocol for evaluating buffer performance in an enzyme-linked immunosorbent assay (ELISA).

Protocol: Comparative Evaluation of Buffers in an ELISA

Objective: To determine the effect of different buffering agents (e.g., TES, HEPES, Tris-buffered saline) on the performance of a sandwich ELISA.

Materials:

  • ELISA plate pre-coated with capture antibody.

  • Antigen standard.

  • Detection antibody (biotinylated).

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop solution (e.g., 2 M H₂SO₄).

  • Test Buffers: 50 mM TES (pH 7.4), 50 mM HEPES (pH 7.4), and Tris-Buffered Saline (TBS, pH 7.4), each containing 150 mM NaCl and 0.05% Tween-20.

  • Microplate reader.

Procedure:

  • Standard Curve Preparation : Prepare a serial dilution of the antigen standard. For each buffer system being tested, dilute the standards in that specific buffer.[18] This is critical to assess matrix effects.

  • Sample Incubation : Add 100 µL of each standard dilution and blank (buffer only) to the appropriate wells of the ELISA plate.[18] Incubate for 2 hours at room temperature.[18]

  • Washing : Aspirate the contents of the wells and wash the plate three times with a universal wash buffer (e.g., PBS with 0.05% Tween-20).

  • Detection Antibody Incubation : Prepare the detection antibody in each of the respective test buffers. Add 100 µL to each well and incubate for 1 hour at room temperature.[18]

  • Washing : Repeat the wash step as described in step 3.

  • Enzyme Conjugate Incubation : Add 100 µL of Streptavidin-HRP, diluted in the universal wash buffer, to each well. Incubate for 30 minutes at room temperature.

  • Washing : Repeat the wash step as described in step 3.

  • Substrate Development : Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.[18]

  • Stop Reaction : Add 50 µL of stop solution to each well.[18]

  • Data Acquisition : Read the absorbance at 450 nm using a microplate reader.[18]

Data Analysis:

  • For each buffer system, plot the absorbance values against the corresponding antigen concentrations to generate a standard curve.

  • Compare the key parameters of the standard curves: the signal-to-noise ratio, the linear range, and the calculated limit of detection.

  • Significant differences in the shape of the curve or the overall signal intensity indicate that the buffer is interfering with antigen-antibody binding or enzyme activity.[18]

References

Safety Operating Guide

Proper Disposal Procedures for TES-d15

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "TES-d15" is a fictional substance created for illustrative purposes to demonstrate proper chemical handling and disposal documentation. The following procedures are based on established best practices for managing hazardous laboratory waste and should be used as a template for real, properly identified chemicals. Always refer to the official Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for guidance on specific chemical waste.

This document provides essential safety and logistical information for the proper disposal of the research compound this compound. Adherence to these step-by-step procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety Precautions

Before handling this compound waste, ensure all appropriate Personal Protective Equipment (PPE) is in use. This is the first line of defense against accidental exposure.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile) inspected prior to use.[3]

  • Body Protection: A standard laboratory coat is required. Wear appropriate clothing to prevent skin exposure.[1][4]

  • Work Area: Handle waste within a certified chemical fume hood to avoid inhalation of any potential vapors or dust.

This compound Waste Classification and Properties

Proper classification is necessary to ensure correct segregation and disposal. This compound waste is classified as a non-halogenated, toxic organic waste . It is incompatible with strong oxidizing agents and strong acids. Never mix this compound waste with incompatible materials.[5][6]

The table below summarizes the key characteristics of this compound relevant to its disposal.

PropertyValueDisposal Implication
Chemical Name Fictional Research Compound this compoundUse full name on waste labels; no abbreviations.[5]
Molecular Formula C₁₈²H₁₅O₄P (Deuterated Isotope)High carbon content, suitable for fuel blending/incineration.
Appearance White to off-white crystalline solidSolid waste stream.
Solubility Soluble in methanol, DMSO, acetonitrileSolutions are considered liquid organic waste.
Primary Hazard GHS08 (Health Hazard), GHS06 (Toxic)Requires handling as hazardous waste.
Toxicity Acutely toxic upon ingestion and inhalationAvoid generation of dusts or aerosols.
Reactivity Reacts with strong oxidizing agents and acidsDo not mix with incompatible waste streams (e.g., acid waste).[6]
pH 6.5 - 7.5 (in 1% aqueous suspension)Considered neutral, but requires deactivation.
Waste Code D001 (Characteristic of Ignitability if in solvent) / D002 (if pH is adjusted improperly)Dictates final disposal route via certified facilities.

Experimental Protocol: In-Lab Deactivation of this compound Solutions

For dilute (<1 mg/mL) aqueous solutions of this compound, an in-lab deactivation step is recommended to reduce toxicity before collection. This procedure is NOT for concentrated solutions or solid waste.

Methodology:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Prepare a 1M solution of sodium bicarbonate.

  • Dilution: Ensure the this compound waste solution is at a concentration below 1 mg/mL. If necessary, dilute with water.

  • Neutralization/Deactivation: Slowly, and with constant stirring, add 1.5 equivalents of 1M sodium bicarbonate solution to the this compound waste.

  • Reaction: Stir the mixture at room temperature for a minimum of 2 hours. This allows for the hydrolysis of the active moiety. The solution may change color from colorless to pale yellow.

  • pH Check: After 2 hours, check the pH of the solution. It should be between 8.0 and 9.0. Adjust if necessary with small additions of sodium bicarbonate.

  • Collection: The deactivated solution must still be collected as hazardous chemical waste. Transfer the solution to a properly labeled waste container.

Step-by-Step Disposal Procedures

Follow this workflow for all forms of this compound waste, including solids, concentrated solutions, and deactivated aqueous solutions.

Step 1: Waste Segregation

  • Immediately segregate this compound waste at the point of generation.[7]

  • Use dedicated waste containers for solid and liquid this compound waste.

  • DO NOT mix this compound waste with halogenated solvents, strong acids, bases, or oxidizers.[5][8]

Step 2: Containerization

  • Liquid Waste: Use a clean, sealable, and chemically compatible container (e.g., a 4L high-density polyethylene (HDPE) jug). The original chemical container is often suitable.[8] Do not fill the container beyond 90% capacity to prevent spills.

  • Solid Waste: Collect solid this compound, contaminated gloves, weigh boats, and wipes in a puncture-resistant container with a secure lid.

  • Keep all waste containers securely closed except when adding waste.[5][7][9]

Step 3: Labeling

  • Label every waste container clearly as soon as the first drop of waste is added.[8]

  • The label must include:

    • The words "HAZARDOUS WASTE "[10]

    • The full chemical name: "Waste this compound " (and any solvents present). Do not use abbreviations or formulas.[5]

    • An approximate percentage of each component.[8][10]

    • The relevant hazard characteristics (e.g., "Toxic," "Flammable" if in a flammable solvent).

    • The name of the principal investigator (PI) and the laboratory location.

    • The date the container was first used for waste accumulation.[10]

Step 4: Storage (Satellite Accumulation Area)

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][9]

  • The SAA must be a secondary containment bin or tray to contain potential leaks.[5][11]

  • Store incompatible waste streams (e.g., acids and solvents) in separate secondary containers.[11]

Step 5: Request for Disposal

  • Once a waste container is full (or within 12 months of the start date), arrange for disposal.[7]

  • Submit a chemical waste collection request to your institution's EHS department.[9][10]

  • Do not transport hazardous waste yourself. Trained EHS personnel will collect it directly from your laboratory.[12]

Mandatory Visualizations

The following diagrams illustrate the key procedural workflows for this compound disposal.

TES_d15_Disposal_Workflow cluster_Lab In-Laboratory Procedures cluster_EHS EHS Procedures Generation Waste Generation (Solid or Liquid this compound) Segregation Step 1: Segregate Waste (Toxic Organic Stream) Generation->Segregation Containerize Step 2: Use Correct Waste Container Segregation->Containerize Label Step 3: Label Container (Date, Contents, Hazards) Containerize->Label Store Step 4: Store in SAA (Secondary Containment) Label->Store Request Step 5: Request Pickup via EHS Portal Store->Request Container Full Collection EHS Collection Request->Collection Disposal Final Disposal (Incineration) Collection->Disposal

Caption: Workflow for the safe disposal of this compound from point of generation to final disposal.

TES_d15_Logic_Diagram Waste This compound Waste Generated IsSolid Is Waste Solid or Concentrated Liquid? Waste->IsSolid IsDilute Is Waste a Dilute Aqueous Solution? Waste->IsDilute DirectCollect Collect Directly into Labeled Waste Container IsSolid->DirectCollect Yes Deactivate Perform In-Lab Deactivation Protocol IsDilute->Deactivate Yes ToEHS Store in SAA & Request EHS Pickup DirectCollect->ToEHS Deactivate->DirectCollect

Caption: Decision logic for handling different forms of this compound laboratory waste.

References

Essential Safety and Handling Protocols for TES-d15

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of TES-d15, a deuterated form of TES (2-[Tris(hydroxymethyl)methylamino]-1-ethanesulfonic acid). Adherence to these procedures is vital for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Under normal laboratory conditions, the following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.[1]

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin and Body Protection GlovesWear appropriate protective gloves to prevent skin contact.[1]
Lab Coat/Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Not RequiredUnder normal use conditions, respiratory protection is not necessary.[1][2]

Health and Safety Information

HazardDescription
Acute Toxicity Not classified as hazardous.
Skin Corrosion/Irritation May cause mild skin irritation upon prolonged contact.
Serious Eye Damage/Irritation May cause eye irritation.
Inhalation Avoid inhalation of dust.[1]
Ingestion Avoid ingestion.[1]

Handling and Storage

Proper handling and storage of this compound are essential to maintain its integrity and prevent contamination or degradation.

ProcedureGuideline
Handling - Avoid contact with skin, eyes, and clothing.[1][3] - Avoid dust formation.[1][2] - Handle in accordance with good industrial hygiene and safety practices.[1]
Storage - Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][3] - Incompatible with oxidizing agents.[1]

Accidental Release and Disposal Plan

In the event of a spill or the need for disposal, the following procedures should be followed.

PlanAction
Spill Response Sweep up the material and shovel it into suitable containers for disposal.[1][2]
Disposal Dispose of in suitable, closed containers.[1] Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound from receipt to disposal.

TES_d15_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Weigh this compound in a Ventilated Area B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Dispose of Waste in Designated Containers E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

This compound Safe Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.